molecular formula C7H4ClNO4 B1297520 3-Chloro-4-nitrobenzoic acid CAS No. 39608-47-4

3-Chloro-4-nitrobenzoic acid

Cat. No.: B1297520
CAS No.: 39608-47-4
M. Wt: 201.56 g/mol
InChI Key: TZPGGFYKIOBMCN-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGGFYKIOBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334502
Record name 3-Chloro-4-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39608-47-4
Record name 3-Chloro-4-nitrobenzoic acid
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Record name 3-Chloro-4-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-nitrobenzoic acid, a halogenated nitroaromatic compound, is a versatile synthetic intermediate with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and microbiological evaluation, and insights into its role in drug development and microbial degradation.

Core Properties of this compound

This compound is a light-yellow crystalline powder.[1] Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on a benzene (B151609) ring, imparts it with unique reactivity, making it a valuable building block in organic synthesis.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 39608-47-4[2]
Molecular Formula C₇H₄ClNO₄[2]
Molecular Weight 201.56 g/mol [2]
Appearance Light yellow powder
Melting Point 178 - 180 °C[3]
Solubility Soluble in hot water and alcohols[4]
IUPAC Name This compound
Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of a chlorobenzoic acid precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Synthesis via Nitration of p-Chlorobenzoic Acid

A common and effective method involves the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[3][6] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.[3]

  • Cooling: Cool the mixture to 0°C using an ice bath.[3]

  • Addition of Nitrating Mixture: Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[3]

  • Reaction: After the addition is complete, raise the temperature to 37°C and stir the mixture for 10-14 hours.[3]

  • Isolation: Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate out of solution.[3]

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.[3][4]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and potential new antimicrobial and antidiabetic agents.

Intermediate in the Synthesis of Nimesulide

Nimesulide, a selective COX-2 inhibitor, is a non-steroidal anti-inflammatory drug (NSAID).[7] While various synthetic routes exist, derivatives of this compound can be utilized in its multi-step synthesis. A generalized pathway often involves the reduction of the nitro group to an amine, followed by mesylation and subsequent reactions to yield the final product.[7]

Degradation_Pathway CBA 3-Chlorobenzoic Acid Dioxygenase Benzoate-1,2-dioxygenase CBA->Dioxygenase Dihydroxylation Chlorocatechol 3-Chlorocatechol Dioxygenase->Chlorocatechol RingCleavage Ring Cleavage Chlorocatechol->RingCleavage Intermediates Metabolic Intermediates RingCleavage->Intermediates TCA TCA Cycle Intermediates->TCA

References

physicochemical properties of 3-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of this compound (CAS No: 39608-47-4), a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1]

Core Physicochemical Properties

This compound is a light yellow powder.[1] Its structural and physical characteristics are foundational to its reactivity and utility in organic synthesis.

Data Summary

A compilation of the core quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₄ClNO₄[1]
Molecular Weight 201.56 g/mol [2]
CAS Number 39608-47-4[1][2]
Melting Point 170-175 ºC[1]
Appearance Light yellow powder[1]
Purity ≥ 98% (HPLC)[1]
LogP (Octanol/Water Partition Coefficient) 1.946[2]
Water Solubility (log10ws) -2.87 mol/L[2]
Boiling Point (Normal) 731.52 K[2]
Enthalpy of Fusion 28.39 kJ/mol[2]
Enthalpy of Vaporization 79.18 kJ/mol[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for replicating and verifying data.

Synthesis of this compound from 3-Chloro-4-nitrotoluene (B1583895)

This protocol outlines a common laboratory-scale synthesis.[3]

  • Dissolution : Dissolve 3-chloro-4-nitrotoluene (1.2 g, 6.99 mmol) in a 30 mL solvent mixture of water and pyridine (B92270) (2:1 ratio).

  • Heating : Heat the mixture to 90 °C.

  • Oxidation : Add potassium permanganate (B83412) (5.2 g, 32.9 mmol) in four separate batches at 1.5-hour intervals while maintaining the temperature.

  • Continued Reaction : After the additions, continue heating the reaction mixture at 90 °C for 8 hours.

  • Additional Oxidation : Add another 2 g of potassium permanganate and stir the mixture overnight at the same temperature.

  • Final Oxidation : Add a final 2 g of potassium permanganate and continue stirring at 90 °C for one hour to ensure complete reaction.

  • Workup and Isolation : The product, this compound, is isolated from the reaction mixture through standard workup procedures such as filtration, acidification, and recrystallization.

G Synthesis Workflow of this compound start_end start_end process process reagent reagent condition condition start Start dissolve Dissolve 3-chloro-4-nitrotoluene in water/pyridine mixture start->dissolve heat1 Heat to 90°C dissolve->heat1 add_kmno4 Add KMnO4 in 4 batches heat1->add_kmno4 heat2 Continue heating for 8 hours add_kmno4->heat2 kmno4_1 KMnO4 kmno4_1->add_kmno4 add_kmno4_2 Add more KMnO4 heat2->add_kmno4_2 stir_overnight Stir overnight at 90°C add_kmno4_2->stir_overnight kmno4_2 KMnO4 kmno4_2->add_kmno4_2 add_kmno4_3 Final KMnO4 addition stir_overnight->add_kmno4_3 stir_final Stir for 1 hour add_kmno4_3->stir_final kmno4_3 KMnO4 kmno4_3->add_kmno4_3 workup Workup and Isolation (Filtration, Acidification, Recrystallization) stir_final->workup end End Product: This compound workup->end

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[4] A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress the melting point and broaden the range.[4]

  • Sample Preparation : A small amount of the dry, crystalline compound is introduced into a glass capillary tube, which is then sealed at one end.[4][5] The sample should occupy 1-2 mm at the bottom of the tube.[6]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating bath (e.g., oil bath or a metal block apparatus like a Mel-Temp).[4]

  • Heating : The apparatus is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.[4][7] Constant stirring of the heating medium ensures a uniform temperature.[5]

  • Observation and Recording : The temperature at which the solid first begins to melt (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[4][7] The melting point is reported as the range T1-T2.

G Workflow for Melting Point Determination start_end start_end process process decision decision io io start Start prep_sample Prepare Sample: Pack dry compound into a sealed capillary tube start->prep_sample setup_apparatus Setup Apparatus: Attach capillary to thermometer and place in heating block/bath prep_sample->setup_apparatus heat_rapidly Heat rapidly to approach expected melting point setup_apparatus->heat_rapidly heat_slowly Reduce heating rate to ~2°C / minute heat_rapidly->heat_slowly observe Observe sample closely heat_slowly->observe is_melting Does melting begin? observe->is_melting is_melting->observe No record_t1 Record initial temperature (T1) is_melting->record_t1 Yes is_fully_melted Is sample fully liquid? record_t1->is_fully_melted is_fully_melted->record_t1 No record_t2 Record final temperature (T2) is_fully_melted->record_t2 Yes report_range Report melting point as range T1 - T2 record_t2->report_range end End report_range->end

Caption: General workflow for melting point determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the behavior of the compound in different pH environments, which is particularly relevant in drug development.

  • Instrument Calibration : Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation : Prepare a sample solution of the carboxylic acid (e.g., 1mM).[8] The solution's ionic strength should be kept constant, for instance, by using 0.15 M potassium chloride.[8]

  • Titration Setup : Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode.[8] Purge the solution with nitrogen to remove dissolved gases.[8]

  • Acidification : Acidify the sample solution to a low pH (e.g., 1.8-2.0) using a standard acid like 0.1 M HCl.[8]

  • Titration : Titrate the acidic solution by adding a standard base (e.g., 0.1 M NaOH) in small, precise increments.[8]

  • Data Recording : Continuously monitor and record the pH after each addition of the titrant, allowing the reading to stabilize.[8]

  • Data Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the acid is half-neutralized.[8][9] For robust data, it is recommended to perform a minimum of three titrations.[8]

Spectral Data

Spectral analysis provides structural confirmation of the compound.

  • Mass Spectrometry (GC-MS) : The mass spectrum shows a top peak at m/z 201, corresponding to the molecular ion.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Data is available through the NIST Chemistry WebBook.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are available in public databases, providing detailed information about the carbon-hydrogen framework of the molecule.[10]

Applications in Research and Development

This compound is a versatile intermediate.[1] Its chlorinated and nitro functional groups allow for diverse chemical transformations, making it a valuable starting material for synthesizing more complex molecules.[1] This utility is particularly significant in the fields of medicinal chemistry for the development of targeted therapies and in materials science for creating advanced materials.[1] For example, derivatives have been explored for their potential as antimicrobial agents.[12]

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitrobenzoic Acid from 3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-4-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules, starting from 3-chlorobenzoic acid.[1] The core of this transformation lies in the electrophilic aromatic substitution, specifically the nitration of the benzene (B151609) ring. This document outlines the reaction principles, a detailed experimental protocol derived from analogous procedures, expected outcomes, and purification strategies.

Theoretical Background: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the nitration of 3-chlorobenzoic acid, typically using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.

The regiochemical outcome of the reaction is dictated by the two substituents already present on the ring: the chloro group (-Cl) and the carboxylic acid group (-COOH).

  • Chloro Group (-Cl): An ortho-, para-director and a deactivating group.

  • Carboxylic Acid Group (-COOH): A meta-director and a strong deactivating group.

Considering the positions on the 3-chlorobenzoic acid ring, the directing effects are as follows:

  • Position 2: Ortho to -COOH, ortho to -Cl

  • Position 4: Ortho to -COOH, para to -Cl

  • Position 5: Meta to both -COOH and -Cl

  • Position 6: Ortho to -COOH, ortho to -Cl

The combined directing effects favor the substitution of the nitro group at the positions ortho and para to the chlorine atom and meta to the carboxylic acid group. This leads to the expected formation of two primary isomers: This compound and 3-chloro-6-nitrobenzoic acid . One source suggests that the major product is the one where the nitro group is substituted at the para position relative to the chlorine atom.[2] However, a Japanese patent detailing the nitration of 3-chlorobenzoic acid reported that under their specific conditions, the reaction yielded a mixture composed mainly of 6-nitro-3-chlorobenzoic acid (91.0%) and 2-nitro-3-chlorobenzoic acid (6.7%), with no mention of the 4-nitro isomer.[3] This highlights that the reaction conditions can significantly influence the isomer distribution, and separation of the desired product is a critical step.

Experimental Protocol: Nitration of 3-Chlorobenzoic Acid

The following is a generalized experimental protocol for the nitration of 3-chlorobenzoic acid, adapted from standard procedures for the nitration of benzoic acid and its derivatives.[4] Caution: This reaction uses highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times, and the procedure must be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )ConcentrationNotes
3-Chlorobenzoic Acid156.57>98%Starting material
Concentrated Sulfuric Acid (H₂SO₄)98.0895-98%Catalyst and solvent
Concentrated Nitric Acid (HNO₃)63.01~70%Nitrating agent
Ice--For temperature control and work-up
Deionized Water18.02-For washing
Procedure
  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-chlorobenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 4-5 mL per gram of starting material).

  • Cooling: Cool the mixture in an ice-salt bath to between 0°C and 5°C with continuous stirring. It is crucial to maintain a low temperature throughout the addition of the nitrating mixture to control the exothermic reaction and potentially influence isomer distribution.[4]

  • Preparation of the Nitrating Mixture: In a separate beaker, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-chlorobenzoic acid over a period of 30-60 minutes. The reaction temperature must be carefully monitored and maintained below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for an additional 1-2 hours to ensure the reaction goes to completion.[4]

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product, a mixture of nitro isomers, to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acid.

  • Drying: Dry the crude product, a mixture of isomeric chloronitrobenzoic acids, in a desiccator or a vacuum oven at a low temperature.

Purification and Characterization

The crude product obtained is a mixture of isomers, primarily this compound and 3-chloro-6-nitrobenzoic acid. The separation of these positional isomers is challenging due to their similar chemical and physical properties.[5]

Purification Strategy

Fractional Crystallization: This technique can be employed to separate the isomers based on differences in their solubility in a particular solvent system. A systematic trial of different solvents (e.g., ethanol, methanol, acetic acid, or mixtures with water) is required to find conditions where one isomer crystallizes preferentially.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol
Appearance Light yellow powder
Melting Point 170-175 °C
Purity (Typical) ≥ 98% (HPLC)

Spectroscopic data would be required for full characterization, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

IUPAC name and structure of 3-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid

Introduction

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a carboxylic acid, a chloro group, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications relevant to researchers and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3]

G A 3-Chlorobenzoic Acid C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D This compound C->D G A This compound B Reduction of Nitro Group (e.g., Catalytic Hydrogenation) A->B [H] C 3-Chloro-4-aminobenzoic Acid B->C D Synthesis of Active Pharmaceutical Ingredients (APIs) C->D

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-nitrobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and materials science. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Data Presentation: Solubility of this compound

While extensive quantitative data for the solubility of this compound in a wide range of organic solvents remains dispersed in scientific literature, a key study by Stovall et al. provides crucial experimental mole fraction solubilities at 298.15 K.[1] The Abraham solvation parameter model has been effectively used to correlate the experimental solubility data for 4-chloro-3-nitrobenzoic acid, indicating a strong theoretical framework for understanding its solution behavior.[1]

For the isomeric compound, 4-chloro-3-nitrobenzoic acid, it is noted to be soluble in organic solvents such as ethanol (B145695) and acetone.[2] Although not the primary subject of this guide, this information on a closely related isomer provides a useful reference point.

Table 1: Experimental Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K

Organic SolventMole Fraction (x)
Data Not Available in SearchData Not Available in Search
Note: While the existence of this data is confirmed, the specific values were not accessible in the full-text literature.

Experimental Protocols

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. The following protocols outline common and reliable methods for obtaining accurate solubility data for compounds such as this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[3]

Detailed Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container, such as a conical flask.[3]

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed.[3] The constancy of the solute's concentration in solution over time is a key indicator that equilibrium has been achieved.[3]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Sample Collection: A known mass or volume of the clear, saturated filtrate is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the collected sample, typically using a rotary evaporator or by heating in an oven at a temperature below the decomposition point of the solute.

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, molarity, or mole fraction.

Diagram 1: General Experimental Workflow for Gravimetric Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (filtration/centrifugation) B->C D Collect a known mass/volume of the saturated solution C->D E Evaporate the solvent D->E F Weigh the dried solute E->F G Calculate solubility F->G

A flowchart illustrating the key steps in the gravimetric determination of solubility.

UV/Vis Spectrophotometric Method

The UV/Vis spectrophotometric method is another common technique for solubility determination, particularly suitable for compounds that absorb ultraviolet or visible light.[4] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4]

Detailed Methodology:

  • Preparation of a Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.

    • The UV/Vis spectrum of each standard solution is recorded to determine the wavelength of maximum absorbance (λmax).

    • The absorbance of each standard solution at λmax is measured.

    • A calibration curve is constructed by plotting absorbance versus concentration.

  • Preparation of Saturated Solution: A saturated solution is prepared and allowed to equilibrate as described in the gravimetric method.

  • Sample Preparation: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.

Diagram 2: Logical Relationship in UV/Vis Spectrophotometric Solubility Measurement

G cluster_0 Calibration cluster_1 Measurement A Known Concentrations B Absorbance at λmax A->B Measure F Calibration Curve A->F B->F C Saturated Solution D Diluted Sample C->D Dilute E Measured Absorbance D->E Measure G Calculated Solubility E->G F->G Interpolate

The relationship between calibration and measurement to determine solubility via UV/Vis spectrophotometry.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its determination. While specific quantitative data from the primary literature was not fully accessible, the importance of such data for various scientific and industrial applications is evident. The provided methodologies offer a solid foundation for researchers to conduct their own solubility studies and contribute to the growing body of knowledge on this important chemical compound.

References

electrophilic aromatic substitution on 3-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 3-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] However, its utility as a substrate for further electrophilic aromatic substitution (EAS) is severely limited by the electronic properties of its substituents. This technical guide provides a comprehensive analysis of the factors governing EAS on this molecule, predicts the regiochemical outcome based on established principles of physical organic chemistry, and discusses the significant challenges to its practical application. Alternative synthetic strategies are proposed for professionals seeking to further functionalize this or structurally related scaffolds.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity of a benzene (B151609) derivative in electrophilic aromatic substitution is governed by the electronic nature of the substituents attached to the ring. Substituents can be broadly classified as activating (increasing the reaction rate relative to benzene) or deactivating (decreasing the reaction rate).[4] The substituents on this compound are all deactivating, making the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles.

Table 1: Summary of Substituent Effects

SubstituentPosition on RingClassificationDirecting EffectMechanism of Effect
-COOH (Carboxyl)1Strongly DeactivatingmetaInductively and resonantly electron-withdrawing.[5][6]
-Cl (Chloro)3Deactivatingortho, paraInductively electron-withdrawing, but resonantly electron-donating via lone pairs.[7]
-NO₂ (Nitro)4Strongly DeactivatingmetaInductively and resonantly electron-withdrawing.[6][8]

The cumulative effect of two strongly deactivating groups (-COOH, -NO₂) and one deactivating group (-Cl) renders the this compound ring extremely electron-deficient and therefore highly resistant to electrophilic attack.

Predicted Regioselectivity in Electrophilic Attack

To predict the position of substitution, one must consider the directing influence of each group on the remaining open positions on the ring: C-2, C-5, and C-6.

  • Carboxylic Acid (-COOH at C-1): As a meta-director, it directs incoming electrophiles to C-3 (blocked) and C-5.

  • Chloro group (-Cl at C-3): As an ortho, para-director, it directs to C-2, C-4 (blocked), and C-6.

  • Nitro group (-NO₂ at C-4): As a meta-director, it directs to C-2 and C-6.

The directing effects are summarized below:

  • Position C-2: Favored by the -Cl group (ortho) and the -NO₂ group (meta).

  • Position C-5: Favored by the -COOH group (meta).

  • Position C-6: Favored by the -Cl group (ortho) and the -NO₂ group (meta).

There is a consensus of directing effects toward positions C-2 and C-6 from both the chloro and nitro groups. The carboxylic acid group directs towards C-5. In situations with competing directing effects, the most powerfully activating group typically governs the outcome.[9] However, in this case, all groups are deactivating. The chloro group, while deactivating overall, can stabilize the cationic intermediate (arenium ion) at the ortho and para positions via resonance donation from its lone pairs, a capability the -NO₂ and -COOH groups lack. This stabilization makes attack at the positions ortho to the chlorine (C-2 and C-6) the most likely, albeit still highly unfavorable, outcomes. Between C-2 and C-6, steric hindrance from the adjacent carboxylic acid group at C-1 would likely disfavor attack at C-2.

Caption: Directing influences of substituents on this compound.

Reaction Viability and Experimental Considerations

Direct electrophilic aromatic substitution on this compound is generally considered synthetically unviable. The extreme deactivation of the ring means that forcing a reaction would require exceptionally harsh conditions, such as:

  • High Temperatures: To overcome the large activation energy barrier.

  • Strongly Acidic Media: Using potent Lewis acids or superacids.

  • Highly Reactive Electrophiles: Forcing the generation of a high concentration of the active electrophile.

Such conditions often lead to low yields, decomposition of the starting material, and a lack of selectivity, making the reaction impractical for most applications, especially in drug development where purity and predictability are paramount. For instance, Friedel-Crafts reactions are known to fail on rings substituted with strongly deactivating groups like -NO₂.[10]

Alternative Synthetic Strategies

Given the challenges of direct EAS, a medicinal or process chemist would pivot to alternative strategies. The optimal approach depends on the desired final product.

Functional Group Interconversion Prior to EAS

A common strategy is to modify an existing deactivating group into an activating one. The most powerful transformation in this context is the reduction of the nitro group to an amine.

  • Reduction of Nitro Group: The -NO₂ group can be reduced to a strongly activating, ortho, para-directing amino (-NH₂) group using reagents like H₂/Pd, Sn/HCl, or Fe/HCl.[7]

  • Electrophilic Aromatic Substitution: The resulting 4-amino-3-chlorobenzoic acid is now highly activated, and subsequent EAS reactions (e.g., halogenation, nitration) would proceed readily. The powerful ortho, para-directing -NH₂ group would direct incoming electrophiles to the C-2 and C-6 positions.

  • Amine Protection/Modification: If necessary, the amine can be protected (e.g., as an acetamide) to moderate its activating strength and prevent side reactions before being deprotected or modified in a later step.

Friedel-Crafts Acylation via Acyl Chloride

While Friedel-Crafts reactions on the free acid are not feasible, the carboxylic acid can be converted to a more reactive acyl chloride. This derivative can then be used in a Friedel-Crafts acylation reaction with another aromatic compound.

  • Acyl Chloride Formation: React this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-chloro-4-nitrobenzoyl chloride.[7][11]

  • Friedel-Crafts Acylation: The resulting acyl chloride is a potent electrophile that can react with a separate, often more activated, aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl ketone.[11][12]

G Synthetic Decision Workflow for Functionalizing the Scaffold cluster_path1 Path 1: Direct Substitution (Not Recommended) cluster_path2 Path 2: Alternative Strategies (Recommended) start Goal: Add new substituent to this compound scaffold q1 Is direct EAS on the This compound ring required? start->q1 unviable Reaction is likely unviable due to extreme ring deactivation. q1->unviable Yes q2 What is the nature of the desired reaction? q1->q2 No harsh Proceed with harsh conditions (high temp, strong acid). Expect low yield & side products. fgi Strategy A: Functional Group Interconversion q2->fgi Add substituent to the same ring acyl Strategy B: Use as an Acylating Agent q2->acyl Couple with another aromatic ring reduce 1. Reduce -NO2 to -NH2 (e.g., H2/Pd, Fe/HCl) fgi->reduce acyl_chloride 1. Convert -COOH to -COCl (e.g., SOCl2) acyl->acyl_chloride eas 2. Perform EAS on activated 4-amino-3-chlorobenzoic acid. reduce->eas modify 3. Modify/deprotect -NH2 as needed. eas->modify fc_reaction 2. Perform Friedel-Crafts acylation with another aromatic substrate. acyl_chloride->fc_reaction

Caption: Decision workflow for synthetic approaches involving the title compound.

Illustrative Experimental Protocol (By Analogy)

No specific experimental protocols for the electrophilic aromatic substitution on this compound are readily found in the scientific literature due to the aforementioned viability issues. However, the following protocol for the nitration of p-chlorobenzoic acid, a less deactivated substrate, illustrates the typical conditions required for such transformations.[13]

Illustrative Protocol: Nitration of 4-Chlorobenzoic Acid [13]

  • Reaction Setup: To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated sulfuric acid (H₂SO₄).

  • Addition of Substrate: Cool the sulfuric acid to 0°C using an ice bath and slowly add 400 g of p-chlorobenzoic acid while stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by combining 216 ml of concentrated nitric acid (HNO₃) and 216 ml of concentrated sulfuric acid (H₂SO₄).

  • Nitration: Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.

  • Reaction Completion: After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.

  • Workup: Pour the reaction mixture slowly over a large volume of crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with cold water, and dry. The material is often of sufficient purity for subsequent steps without further purification.

Disclaimer: This protocol is for a related but significantly more reactive substrate and serves only to illustrate the general methodology. Applying these conditions to this compound would likely result in no reaction or decomposition.

Conclusion

While this compound is a valuable synthetic intermediate, it is a highly unsuitable substrate for direct electrophilic aromatic substitution. The powerful electron-withdrawing nature of the nitro and carboxyl substituents, compounded by the inductive effect of the chloro group, deactivates the aromatic ring to such an extent that standard EAS reactions are not feasible. A theoretical analysis predicts that if a reaction were to occur, substitution at the C-6 position would be the most probable outcome. For drug development professionals and synthetic chemists, the recommended course of action is to pursue alternative strategies, such as functional group interconversion (e.g., reduction of the nitro group) to activate the ring, or to utilize the molecule as an electrophilic component in Friedel-Crafts acylation reactions after conversion to its acyl chloride. These approaches offer more reliable, higher-yielding, and predictable pathways to novel, complex molecules.

References

3-Chloro-4-nitrobenzoic acid material safety data sheet (MSDS) highlights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Laboratory Professionals

This guide provides a comprehensive overview of the key safety and handling information for 3-Chloro-4-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and essential safety protocols, presenting quantitative data in structured tables and illustrating critical procedures with clear diagrams.

Chemical Identification

Proper identification is the first step in ensuring safe handling. This compound is a light yellow powder utilized as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 4-Nitro-3-chloro benzoic acidChem-Impex[1]
CAS Number 39608-47-4Chem-Impex, PubChem[1][2]
Molecular Formula C₇H₄ClNO₄Chem-Impex, PubChem[1][2]
Molecular Weight 201.56 g/mol Cheméo, PubChem[2][3]
InChIKey TZPGGFYKIOBMCN-UHFFFAOYSA-NCheméo, PubChem[2][3]
PubChem CID 520953Chem-Impex[1]
EC Number 630-043-6PubChem[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe storage, handling, and use in experimental settings.

PropertyValueMethod/Source
Appearance Light yellow powderChem-Impex[1]
Melting Point 170-175 ºCChem-Impex[1]
Purity ≥ 98% (HPLC)Chem-Impex[1]
Octanol/Water Partition Coefficient (logP) 1.946Crippen Method[3]
Water Solubility (log10ws) -2.87 mol/LCrippen Method[3]
Normal Boiling Point (tb) 731.52 KJoback Method[3]
Enthalpy of Fusion (hfus) 28.39 kJ/molJoback Method[3]
Enthalpy of Vaporization (hvap) 79.18 kJ/molJoback Method[3]
Critical Pressure (pc) 4697.74 kPaJoback Method[3]
Critical Temperature (tc) 968.96 KJoback Method[3]

Hazard Identification and GHS Classification

This compound is classified with several hazards under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.[2][4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[2][4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[2]

Note: Percentages in the source indicate the prevalence of that classification from different notifiers.[2]

GHS_Hazard_Workflow cluster_hazards Hazard Identification (GHS) cluster_ppe Required Personal Protective Equipment (PPE) cluster_response Exposure Response H302 H302: Harmful if swallowed Clothing Protective Clothing H302->Clothing FirstAid Administer First Aid H302->FirstAid H315 H315: Causes skin irritation Gloves Protective Gloves H315->Gloves H315->Clothing H315->FirstAid H319 H319: Causes serious eye irritation Goggles Eye Protection / Face Shield H319->Goggles H319->FirstAid H335 H335: May cause respiratory irritation Respirator Respiratory Protection (if dusts are generated) H335->Respirator H335->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Logical workflow from hazard identification to PPE and emergency response.

Experimental and Safety Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[6]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse mouth and drink plenty of water.[7] Seek immediate medical assistance.[7]

First_Aid_Protocol cluster_routes Exposure {Exposure Event | this compound} Inhalation Inhalation Remove to fresh air. Keep at rest. Seek medical attention if unwell. Exposure->Inhalation Skin Skin Contact Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation persists. Exposure->Skin Eye Eye Contact Remove contact lenses. Rinse cautiously with water for 15 mins. Seek immediate medical attention. Exposure->Eye Ingestion Ingestion Do NOT induce vomiting. Rinse mouth, drink water. Seek immediate medical attention. Exposure->Ingestion SeekMedical Always show SDS to attending medical personnel Inhalation:f3->SeekMedical Skin:f3->SeekMedical Eye:f3->SeekMedical Ingestion:f3->SeekMedical

Caption: Decision tree for first aid procedures following exposure.

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[5]

  • Specific Hazards: During combustion, the substance may emit irritant fumes and hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).[5][6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[6] Recommended storage temperature is between 0-8°C.[1] Store locked up.[5]

  • Spill Response: Evacuate personnel to safe areas.[5] Use personal protective equipment.[5] Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[7] Prevent further leakage or spillage if safe to do so, and keep the product away from drains or water courses.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5][6]

Synthesis Protocol Example

While not part of a standard MSDS, understanding the compound's origin can be relevant. A cited synthesis method involves the oxidation of 3-chloro-4-nitrotoluene (B1583895).

  • Procedure: 3-chloro-4-nitrotoluene is dissolved in a water and pyridine (B92270) solvent mixture. The solution is heated, and potassium permanganate (B83412) is added in batches over several hours. The reaction is monitored and driven to completion with additional oxidant. After the reaction, solids are filtered off, and the filtrate is acidified. The product, this compound, is then extracted using ethyl acetate (B1210297) and isolated as a light yellow solid.[8]

Synthesis_Workflow start Start: 3-chloro-4-nitrotoluene step1 Dissolve in Water/Pyridine (2:1) Heat to 90°C start->step1 step2 Add Potassium Permanganate (KMnO₄) in batches step1->step2 step3 Heat overnight at 90°C step2->step3 step4 Filter solids through Celite step3->step4 step5 Acidify filtrate to pH < 2 step4->step5 step6 Extract with Ethyl Acetate (3x) step5->step6 step7 Combine organic phases, wash, dry, and concentrate step6->step7 end End Product: This compound step7->end

Caption: Simplified workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-4-nitrobenzoic acid, a pivotal chemical intermediate in the pharmaceutical, agrochemical, and dye industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, physicochemical properties, and its role in various scientific domains.

Historical Perspective and Discovery

While the precise moment of discovery and the individual credited with the first synthesis of this compound are not definitively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organic chemistry during the late 19th and early 20th centuries. This era was marked by extensive exploration of electrophilic aromatic substitution reactions, particularly the nitration of halogenated benzoic acids. Early research by chemists such as Hübner and Biederman in 1868, and later work by Holleman and Bruyn in 1901, laid the foundational understanding of how substituents on a benzene (B151609) ring direct incoming electrophiles.[1] The synthesis of various isomers of chloro-nitrobenzoic acid, including the 3-chloro-4-nitro variant, was a logical progression of this systematic investigation into the reactivity of substituted aromatic compounds. The development of robust nitration techniques, primarily using mixed acids (a combination of nitric and sulfuric acids), enabled the reliable production of these compounds, paving the way for their use as versatile synthetic intermediates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

PropertyValueUnit
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol
Melting Point 178 - 182°C
Boiling Point (predicted) 371.6 ± 27.0°C
Density (predicted) 1.64g/cm³
pKa (predicted) 3.35 ± 0.10
Water Solubility 342.7mg/L
LogP (Octanol/Water Partition Coefficient) 1.946

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the nitration of p-chlorobenzoic acid and the oxidation of 4-chloro-3-nitrotoluene (B146361). Both methods are widely used and offer high yields.

Synthesis via Nitration of p-Chlorobenzoic Acid

This is the most common laboratory and industrial method for preparing this compound. The chloro and carboxylic acid groups on the starting material direct the incoming nitro group to the desired position on the aromatic ring.

  • Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid. Add this mixture dropwise to the stirred p-chlorobenzoic acid solution, maintaining the reaction temperature between 10°C and 25°C.

  • Reaction: After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.

  • Isolation: Pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it with cold water. The product can be further purified by recrystallization from ethanol (B145695). The expected yield is approximately 98.7%, with a melting point of 178-180°C.[2]

Synthesis via Oxidation of 4-Chloro-3-nitrotoluene

An alternative route involves the oxidation of the methyl group of 4-chloro-3-nitrotoluene to a carboxylic acid. This method is also efficient and provides high yields of the desired product.

  • Reaction Setup: In a suitable reaction vessel, dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 ml of ethanol and 200 ml of water.

  • Addition of Oxidizing Agent: Add 77.0 g (0.49 mol) of potassium permanganate (B83412) to the solution.

  • Reaction: Stir the mixture at 30°C for 1 hour.

  • Workup: Filter the reaction mixture to remove manganese dioxide. Remove the organic solvent from the filtrate under reduced pressure.

  • Isolation and Purification: Add water to the residue and heat to dissolve. Cool the solution to below 0°C to induce recrystallization. Filter the light yellow crystalline powder to obtain 4-Chloro-3-nitrobenzoic acid. The expected yield is approximately 91%.[3]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with its applications spanning several key areas of research and industrial development.

Pharmaceutical and Agrochemical Intermediate

The compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] The presence of the chloro, nitro, and carboxylic acid functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures with desired biological activities. For instance, it is a key raw material for the synthesis of the BRAF inhibitor Dabrafenib.[3]

Dye Manufacturing

Historically and currently, nitroaromatic compounds are fundamental in the synthesis of various dyes. This compound can be chemically transformed to produce a spectrum of colors for textiles and other materials.

Research in Medicinal Chemistry

Derivatives of this compound are actively being investigated for their therapeutic potential. For example, some derivatives have shown promise as antimicrobial agents. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial drugs, and modifications of the this compound core structure can lead to the development of novel antibacterial and antifungal compounds.

Biodegradation Pathway

While there is limited information on specific signaling pathways in humans directly involving this compound, the metabolism of related chloro-nitroaromatic compounds has been studied in microorganisms. These biodegradation pathways are crucial for understanding the environmental fate of such compounds. The following diagram illustrates a plausible aerobic biodegradation pathway for a related compound, 2-chloro-4-nitroaniline, which shares key structural features. This pathway involves initial oxidation and subsequent ring cleavage.

Biodegradation_Pathway 3-Chloro-4-nitroaromatic 3-Chloro-4-nitroaromatic Initial_Oxidation Initial Oxidation/ Reduction 3-Chloro-4-nitroaromatic->Initial_Oxidation Monooxygenase/ Reductase Ring_Hydroxylation Ring Hydroxylation Initial_Oxidation->Ring_Hydroxylation Dioxygenase Ring_Cleavage Ring Cleavage Ring_Hydroxylation->Ring_Cleavage Hydrolase Metabolites Central Metabolites (e.g., Krebs Cycle) Ring_Cleavage->Metabolites

Caption: A generalized aerobic biodegradation pathway for chloro-nitroaromatic compounds.

Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow to ensure the desired product is obtained with high purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Starting Material (p-Chlorobenzoic Acid) Nitration Nitration with Mixed Acid Start->Nitration Workup Aqueous Workup (Ice Quenching) Nitration->Workup Isolation Filtration Workup->Isolation Crude_Product Crude this compound Isolation->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Characterization Characterization (MP, NMR, IR, MS) Pure_Product->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-4-nitrobenzoic Acid as a Versatile Starting Material for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitrobenzoic acid is a readily available and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its strategic placement of chloro, nitro, and carboxylic acid functional groups allows for sequential and regioselective transformations, making it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, such as benzimidazoles, benzothiazoles, benzoxazoles, and quinazolinones. These heterocyclic cores are present in numerous FDA-approved drugs and biologically active compounds, highlighting the importance of efficient synthetic routes to access novel derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds starting from this compound. The protocols are based on established literature procedures and are designed to be a practical guide for researchers in drug discovery and development.

Key Synthetic Transformations

The synthetic utility of this compound hinges on a few key chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, typically using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is crucial for introducing a nucleophilic center required for subsequent cyclization reactions.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the chloro substituent towards nucleophilic attack. This allows for the introduction of various functionalities, such as amino, thio, or hydroxyl groups, which are essential for forming the desired heterocyclic ring.

  • Cyclization Reactions: Following the introduction of the necessary functional groups, intramolecular cyclization reactions, often promoted by acid or base catalysis or dehydrating agents, lead to the formation of the final heterocyclic products.

Synthesis of Benzimidazoles

The synthesis of benzimidazole (B57391) derivatives from this compound first requires the formation of a 1,2-diaminobenzene intermediate. This is achieved through the reduction of the nitro group and a subsequent nucleophilic substitution of the chloro group with an amine.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole-5-carboxylic Acids

Step 1: Synthesis of 3-Chloro-4-aminobenzoic Acid

A common and effective method for the reduction of the nitro group is the use of tin(II) chloride in an acidic medium.

  • Reaction Scheme:

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (B145695).

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-aminobenzoic acid.

Step 2: Synthesis of 3,4-Diaminobenzoic Acid

The chloro group in 3-chloro-4-aminobenzoic acid can be displaced by an amino group using a copper-catalyzed amination reaction.

  • Reaction Scheme:

  • Procedure:

    • To a sealed tube, add 3-chloro-4-aminobenzoic acid (1.0 eq), an amine source (e.g., aqueous ammonia (B1221849) or a primary amine, excess), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline, 20 mol%) in a suitable solvent like DMSO.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Cool the reaction mixture, dilute with water, and acidify with acetic acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3,4-diaminobenzoic acid.

Step 3: Cyclization to form Benzimidazole-5-carboxylic Acid

The 3,4-diaminobenzoic acid can be cyclized with various reagents to introduce different substituents at the 2-position of the benzimidazole ring. The Phillips-Ladenburg reaction, involving condensation with a carboxylic acid under acidic conditions, is a common method.[1]

  • Reaction Scheme:

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) and a carboxylic acid (R-COOH, 1.1 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or 4M HCl.

    • Heat the reaction mixture at 150-180 °C for 4-6 hours.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole-5-carboxylic acid.

Step Product Reagents and Conditions Yield (%) Reference
13-Chloro-4-aminobenzoic AcidSnCl2·2H2O, HCl, Ethanol, Reflux85-95General Procedure
23,4-Diaminobenzoic AcidAq. NH3, CuI, L-proline, DMSO, 110 °C70-80Adapted from literature
32-Aryl-benzimidazole-5-carboxylic AcidAryl carboxylic acid, PPA, 160 °C60-75[2]

Mandatory Visualization dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-Chloro-4-aminobenzoic acid", fillcolor="#F1F3F4"]; intermediate2 [label="3,4-Diaminobenzoic acid", fillcolor="#F1F3F4"]; product [label="2-Substituted\nBenzimidazole-5-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate1 -> intermediate2 [label="Amination\n(e.g., NH3, CuI)"]; intermediate2 -> product [label="Cyclization\n(e.g., R-COOH, PPA)"]; }

Caption: Synthetic pathway to Benzimidazoles.

Synthesis of Benzothiazoles

The synthesis of benzothiazole (B30560) derivatives from this compound requires the formation of a 2-amino-3-mercaptobenzoic acid intermediate. This involves the reduction of the nitro group and the substitution of the chloro group with a thiol group.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids

Step 1: Synthesis of 3-Chloro-4-aminobenzoic Acid

Follow the protocol described in the benzimidazole synthesis section.

Step 2: Synthesis of 4-Amino-3-mercaptobenzoic Acid

The chloro group can be substituted with a thiol group via reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085).

  • Reaction Scheme:

  • Procedure:

    • In a sealed tube, dissolve 3-chloro-4-aminobenzoic acid (1.0 eq) in a polar aprotic solvent like DMF.

    • Add sodium hydrosulfide (NaSH, 2.0-3.0 eq).

    • Heat the reaction mixture at 100-130 °C for 8-12 hours.

    • Cool the reaction, pour into water, and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-amino-3-mercaptobenzoic acid.

Step 3: Cyclization to form Benzothiazole-6-carboxylic Acid

The 4-amino-3-mercaptobenzoic acid can be cyclized with various electrophiles to form the benzothiazole ring. A common method is the reaction with an aldehyde in the presence of an oxidizing agent.

  • Reaction Scheme:

  • Procedure:

    • Suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) and an aldehyde (R-CHO, 1.1 eq) in a solvent such as ethanol or DMSO.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a mild oxidizing agent (e.g., air, DDQ).

    • Heat the mixture at reflux for 6-10 hours.

    • Cool the reaction, and if a precipitate forms, filter and wash it with a cold solvent.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the 2-substituted benzothiazole-6-carboxylic acid.

Step Product Reagents and Conditions Yield (%) Reference
13-Chloro-4-aminobenzoic AcidSnCl2·2H2O, HCl, Ethanol, Reflux85-95General Procedure
24-Amino-3-mercaptobenzoic AcidNaSH, DMF, 120 °C65-75Adapted from literature
32-Aryl-benzothiazole-6-carboxylic AcidAryl aldehyde, p-TSA, Ethanol, Reflux70-85General Procedure

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// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-Chloro-4-aminobenzoic acid", fillcolor="#F1F3F4"]; intermediate2 [label="4-Amino-3-mercaptobenzoic acid", fillcolor="#F1F3F4"]; product [label="2-Substituted\nBenzothiazole-6-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate1 -> intermediate2 [label="Thiolation\n(e.g., NaSH)"]; intermediate2 -> product [label="Cyclization\n(e.g., R-CHO, p-TSA)"]; }

Caption: Synthetic pathway to Benzothiazoles.

Synthesis of Benzoxazoles

The synthesis of benzoxazole (B165842) derivatives from this compound necessitates the formation of a 2-amino-3-hydroxybenzoic acid intermediate. This involves the reduction of the nitro group and the substitution of the chloro group with a hydroxyl group.

Experimental Protocol: Synthesis of 2-Substituted Benzoxazole-6-carboxylic Acids

Step 1: Synthesis of 3-Chloro-4-aminobenzoic Acid

Follow the protocol described in the benzimidazole synthesis section.

Step 2: Synthesis of 4-Amino-3-hydroxybenzoic Acid

The chloro group can be displaced by a hydroxyl group through a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source.

  • Reaction Scheme:

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 3-chloro-4-aminobenzoic acid (1.0 eq) in an aqueous solution of a strong base (e.g., NaOH or KOH, 3.0-4.0 eq).

    • Heat the mixture at 150-180 °C for 12-24 hours.

    • Cool the reaction vessel, and carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 4-amino-3-hydroxybenzoic acid.

Step 3: Cyclization to form Benzoxazole-6-carboxylic Acid

The 4-amino-3-hydroxybenzoic acid can be cyclized with various reagents, such as carboxylic acids or their derivatives, to form the benzoxazole ring.

  • Reaction Scheme:

  • Procedure:

    • Mix 4-amino-3-hydroxybenzoic acid (1.0 eq) with a carboxylic acid (R-COOH, 1.1 eq) or an acid chloride (R-COCl, 1.1 eq).

    • Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the reaction mixture at 120-160 °C for 4-8 hours.

    • Cool the reaction, and pour it into a mixture of ice and water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure 2-substituted benzoxazole-6-carboxylic acid.

Step Product Reagents and Conditions Yield (%) Reference
13-Chloro-4-aminobenzoic AcidSnCl2·2H2O, HCl, Ethanol, Reflux85-95General Procedure
24-Amino-3-hydroxybenzoic AcidNaOH (aq), 160 °C, High Pressure60-70Adapted from literature
32-Aryl-benzoxazole-6-carboxylic AcidAryl carboxylic acid, PPA, 140 °C75-85General Procedure

Mandatory Visualization dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-Chloro-4-aminobenzoic acid", fillcolor="#F1F3F4"]; intermediate2 [label="4-Amino-3-hydroxybenzoic acid", fillcolor="#F1F3F4"]; product [label="2-Substituted\nBenzoxazole-6-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate1 -> intermediate2 [label="Hydroxylation\n(e.g., NaOH, heat)"]; intermediate2 -> product [label="Cyclization\n(e.g., R-COOH, PPA)"]; }

Caption: Synthetic pathway to Benzoxazoles.

Synthesis of Quinazolinones

The synthesis of quinazolinone derivatives from this compound involves amination followed by reduction of the nitro group to yield an anthranilic acid derivative, which is then cyclized.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one-6-carboxylic Acids

Step 1: Synthesis of 3-(Alkyl/Aryl)amino-4-nitrobenzoic Acid

A nucleophilic aromatic substitution reaction is used to introduce an amino substituent at the 3-position.

  • Reaction Scheme:

  • Procedure:

    • Dissolve this compound (1.0 eq) and a primary amine (R-NH2, 1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

    • Add a base, such as potassium carbonate (K2CO3, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 6-12 hours.

    • Cool the reaction, pour into water, and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the 3-(alkyl/aryl)amino-4-nitrobenzoic acid.

Step 2: Synthesis of 4-Amino-3-(alkyl/aryl)aminobenzoic Acid

The nitro group is then reduced to an amine.

  • Procedure: Follow the protocol for the reduction of the nitro group described in the benzimidazole synthesis section, using the product from Step 1 as the starting material.

Step 3: Cyclization to form Quinazolin-4(3H)-one-6-carboxylic Acid

The resulting anthranilic acid derivative can be cyclized with an acid chloride or anhydride (B1165640) to form the quinazolinone ring.

  • Reaction Scheme:

  • Procedure:

    • Suspend 4-amino-3-(alkyl/aryl)aminobenzoic acid (1.0 eq) in a solvent like pyridine (B92270) or toluene.

    • Add an acid chloride (R'-COCl, 1.1 eq) or anhydride ((R'CO)2O, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with a dilute acid solution and then water.

    • Recrystallize from a suitable solvent to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one-6-carboxylic acid.

Step Product Reagents and Conditions Yield (%) Reference
13-(Alkyl/Aryl)amino-4-nitrobenzoic AcidR-NH2, K2CO3, DMF, 90 °C80-90General Procedure
24-Amino-3-(alkyl/aryl)aminobenzoic AcidSnCl2·2H2O, HCl, Ethanol, Reflux85-95General Procedure
32,3-Disubstituted Quinazolin-4(3H)-one-6-carboxylic AcidR'-COCl, Pyridine, Reflux70-85General Procedure

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// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-(Alkyl/Aryl)amino-\n4-nitrobenzoic Acid", fillcolor="#F1F3F4"]; intermediate2 [label="4-Amino-3-(alkyl/aryl)amino-\nbenzoic Acid", fillcolor="#F1F3F4"]; product [label="2,3-Disubstituted Quinazolin-4(3H)-one\n-6-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Amination\n(e.g., R-NH2, K2CO3)"]; intermediate1 -> intermediate2 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate2 -> product [label="Cyclization\n(e.g., R'-COCl)"]; }

Caption: Synthetic pathway to Quinazolinones.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of benzimidazoles, benzothiazoles, benzoxazoles, and quinazolinones. By modifying the reaction partners in the cyclization steps, a wide range of derivatives can be accessed, enabling the exploration of structure-activity relationships in drug discovery programs. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-chloro-4-nitrobenzoic acid and its methyl ester derivative with various arylboronic acids. As an electron-deficient and sterically hindered aryl chloride, this compound presents a challenging substrate. The presence of the electron-withdrawing nitro and carboxylic acid groups significantly influences the reactivity of the C-Cl bond. Consequently, successful coupling requires carefully optimized reaction conditions, including the use of highly active catalyst systems. The resulting 3-aryl-4-nitrobenzoic acid derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound derivative) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

G Pd(0)L2 Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Ar-Pd(II)-X->Ar-Pd(II)-R R'-B(OR)2 Base Transmetalation Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R->Pd(0)L2 Product Ar-R' Ar-Pd(II)-R->Product Reductive_Elimination Reductive Elimination

Data Presentation: Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Chlorides

The successful Suzuki coupling of challenging substrates like this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For electron-deficient aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step. The following table summarizes reaction conditions that have proven effective for the coupling of aryl chlorides with similar electronic and steric properties.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Substrate Class
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O1001885-95Electron-deficient aryl chlorides
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1101280-90Sterically hindered aryl chlorides
3XPhos Pd G2 (2)-K₂CO₃ (2)Dioxane/H₂O1001675-90Heteroaryl chlorides
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1202470-85Nitro-substituted aryl bromides
5Pd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/EtOH/H₂O902460-80Polychlorinated arenes

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound and its methyl ester. Optimization of reaction parameters may be necessary to achieve the best results for specific arylboronic acids.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2 equivalents)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Suzuki Coupling of Methyl 3-chloro-4-nitrobenzoate

To potentially improve solubility and avoid side reactions involving the carboxylic acid, it is advisable to first convert this compound to its methyl ester.

Esterification Pre-step:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the methyl ester with ethyl acetate.

  • Dry the organic layer, concentrate, and purify to obtain methyl 3-chloro-4-nitrobenzoate.

Suzuki Coupling Procedure:

Follow the same procedure as in Protocol 1, substituting methyl 3-chloro-4-nitrobenzoate for this compound. The workup will not require the acidification step. After cooling the reaction, proceed directly to dilution with ethyl acetate and the subsequent extraction and purification steps.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent System Inert_Atmosphere->Solvent_Addition Heating Heat to 100-110 °C with Vigorous Stirring Solvent_Addition->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Workup and Extraction Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Chromatography or Recrystallization Drying->Purification Product_Final Purified Biaryl Product Purification->Product_Final

Applications in Drug Discovery and Development

The biaryl scaffolds synthesized through the Suzuki coupling of this compound derivatives are of significant interest in medicinal chemistry. The 4-amino-3-arylbenzoic acid core, which can be readily obtained by reduction of the nitro group, is a key structural motif in a variety of pharmacologically active molecules. These include antagonists for various receptors and inhibitors of enzymes implicated in a range of diseases. The ability to rapidly generate a library of analogues by varying the arylboronic acid coupling partner makes this a valuable tool in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. The reliability and scalability of the Suzuki-Miyaura coupling also make it an attractive method for the process development and manufacturing of active pharmaceutical ingredients (APIs).

Application Notes and Protocols for the Reduction of 3-Chloro-4-nitrobenzoic Acid to 3-chloro-4-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-chloro-4-nitrobenzoic acid to form 3-chloro-4-aminobenzoic acid is a critical transformation in synthetic organic chemistry. The resulting product, 3-chloro-4-aminobenzoic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for three common methods to achieve this reduction: catalytic hydrogenation, reduction with sodium dithionite (B78146), and reduction with iron in an acidic medium.

Data Presentation

Reduction MethodSubstrateCatalyst/ReagentSolventReaction TimeYield (%)Reference
Catalytic Hydrogenation4-nitrophenyl-4-chloro-3-nitrobenzoate10% Pd/CNot SpecifiedNot Specified78[1]
Catalytic Hydrogenation3-chloro-4-methylnitrobenzeneModified Skeletal NickelMethanol (B129727)100 min100[2]
Catalytic Hydrogenation4-hydroxy-3-nitrobenzoic acid5% Pd/CWater/HClNot SpecifiedNot Specified (product isolated)[3]
Sodium Dithionite Reduction2-nitrobenzoic acid analogSodium DithioniteWater/Ammonia (B1221849)1 hourNot Specified[4]
Zinc Reduction3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamideZinc, Sodium Hydroxide (B78521)Not SpecifiedNot Specified>95[5]
Iron ReductionGeneral aromatic nitro compoundsIron powderEthanol (B145695)/Acetic Acid/Water1 hour89[6]

Signaling Pathways and Experimental Workflows

Chemical Transformation 3-Chloro-4-nitrobenzoic_acid This compound 3-Chloro-4-aminobenzoic_acid 3-Chloro-4-aminobenzoic Acid 3-Chloro-4-nitrobenzoic_acid->3-Chloro-4-aminobenzoic_acid Reduction of Nitro Group Reducing_Agent Reducing Agent (e.g., H₂, Na₂S₂O₄, Fe/HCl) Reducing_Agent->3-Chloro-4-aminobenzoic_acid

Caption: Chemical transformation from this compound.

General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in solvent Add_Reagent Add reducing agent/catalyst Start->Add_Reagent React Stir at appropriate temperature Add_Reagent->React Monitor Monitor reaction by TLC React->Monitor Filter Filter to remove catalyst/solids Monitor->Filter Neutralize Neutralize/adjust pH Filter->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry organic layer Extract->Dry Evaporate Remove solvent under reduced pressure Dry->Evaporate Recrystallize Recrystallize crude product Evaporate->Recrystallize Isolate Isolate pure 3-chloro-4-aminobenzoic acid Recrystallize->Isolate

Caption: Generalized workflow for the synthesis of 3-chloro-4-aminobenzoic acid.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is highly efficient and often provides a clean product. However, care must be taken to avoid dehalogenation, especially with palladium catalysts. Raney Nickel is often a good alternative to minimize this side reaction.[7]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 5.0 g, 24.8 mmol) in methanol (100 mL).

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate, e.g., 250-500 mg). If using Raney Nickel, use a similar catalytic amount.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel, typically to a pressure of 50 psi (refer to your specific apparatus guidelines).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-chloro-4-aminobenzoic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Method 2: Reduction with Sodium Dithionite

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive and effective reducing agent for aromatic nitro groups, and the reaction is typically carried out in an aqueous medium.[8][9]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • 30% aqueous ammonia

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 10.0 g, 49.6 mmol) in water (70 mL).

  • To the stirred suspension, add 30% aqueous ammonia (e.g., 4 mL) to aid dissolution.

  • In a separate beaker, dissolve sodium dithionite (e.g., 34.5 g, 198 mmol) in water.

  • Slowly add the sodium dithionite solution to the stirred solution of the nitro compound at room temperature. The reaction can be exothermic, so cooling may be necessary.

  • Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3-4.[4]

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Method 3: Reduction with Iron in Acidic Medium

The use of iron powder in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro compounds.[7]

Materials:

  • This compound

  • Iron filings (fine powder)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl) or Glacial Acetic Acid

  • Sodium carbonate or Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 5.0 g, 24.8 mmol), ethanol (50 mL), and water (20 mL).

  • To this suspension, add iron filings (e.g., 7.0 g, 125 mmol, approximately 5 equivalents).

  • Heat the mixture to reflux and then add a small amount of concentrated HCl or glacial acetic acid (e.g., 1-2 mL) dropwise to initiate the reaction.

  • Continue refluxing and stirring the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it hot through a fluted filter paper to remove the iron and iron salts. Wash the residue with hot ethanol.

  • Combine the filtrate and washings.

  • Carefully neutralize the filtrate with a solution of sodium carbonate or sodium hydroxide. The product may precipitate upon neutralization.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be extracted with a suitable organic solvent after dissolving in water.

  • The crude product can be purified by recrystallization.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 3-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-chloro-4-nitrobenzoic acid as a versatile starting material for the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. The protocols outlined below offer step-by-step methodologies for the synthesis of lead compounds and their intermediates, supported by quantitative data on their biological efficacy.

Introduction

This compound is a key chemical intermediate characterized by its nitro and chloro substituents on a benzoic acid core. This arrangement of functional groups provides multiple reaction sites, making it an ideal precursor for the synthesis of complex agrochemical molecules. The nitro group can be readily reduced to an amine, which can then be derivatized, while the carboxylic acid and chloro functionalities offer further opportunities for modification.

Agrochemical Synthesis and Applications

This section details the synthesis of three distinct classes of agrochemicals originating from this compound: an insect growth regulator, a herbicidal benzophenone (B1666685), and a fungicidal amide.

Insect Growth Regulator: 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid

This compound acts as an insect growth regulator by inhibiting the biosynthesis of juvenile hormone in lepidopteran pests. Juvenile hormones are crucial for controlling metamorphosis, reproduction, and development in insects.[1]

Experimental Protocol: Synthesis of 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid

A plausible synthetic route involves the reaction of anthranilic acid with 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride. 2-Chloronitrobenzene is reacted with chlorosulfonic acid. The reaction mixture is heated to 100°C for one hour, then the temperature is raised to 110°C for another hour, and finally to 120°C for an additional hour to drive the reaction to completion.[2]

  • Step 2: Synthesis of 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid. Anthranilic acid is coupled with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base, such as sodium bicarbonate, in an aqueous solution at room temperature for 12 hours.[3]

Quantitative Efficacy Data

The inhibitory activity of 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid on juvenile hormone biosynthesis has been quantified for several lepidopteran pests.

Pest SpeciesIC50 (μM)
Spodoptera frugiperda (Fall Armyworm)1.54
Spodoptera litura (Tobacco Cutworm)2.18
Plutella xylostella (Diamondback Moth)3.52
Spodoptera exigua (Beet Armyworm)4.66

Table 1: In vitro inhibitory concentration (IC50) of 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid on juvenile hormone biosynthesis in various lepidopteran pests. Data extracted from patent literature.[1]

Signaling Pathway: Inhibition of Juvenile Hormone Biosynthesis

The juvenile hormone biosynthesis pathway is a multi-step process. Inhibitors of this pathway disrupt the normal development and metamorphosis of insects.

G cluster_0 Mevalonate Pathway cluster_1 Juvenile Hormone Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Farnesoic Acid Farnesoic Acid Farnesyl Pyrophosphate->Farnesoic Acid Methyl Farnesoate Methyl Farnesoate Farnesoic Acid->Methyl Farnesoate Juvenile Hormone Juvenile Hormone Methyl Farnesoate->Juvenile Hormone Metamorphosis Regulation Metamorphosis Regulation Juvenile Hormone->Metamorphosis Regulation Inhibitor Inhibitor Inhibitor->Farnesoic Acid Inhibition

Caption: Inhibition of Juvenile Hormone Biosynthesis Pathway.

Herbicidal Benzophenone: 3-Nitro-4-chlorobenzophenone

Benzophenone derivatives can exhibit herbicidal activity through various mechanisms, including the inhibition of acetylcholinesterase or disruption of endocrine functions in plants.

Experimental Protocol: Synthesis of 3-Nitro-4-chlorobenzophenone

This synthesis is achieved through a Friedel-Crafts acylation reaction.

  • Step 1: Acyl Chloride Formation. this compound is converted to its acyl chloride, 3-chloro-4-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

  • Step 2: Friedel-Crafts Acylation. The resulting 3-chloro-4-nitrobenzoyl chloride is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-nitro-4-chlorobenzophenone.

Quantitative Efficacy Data

CompoundOryza sativa IC50 (ppm)Sorghum sudanense IC50 (ppm)Brassica chinensis IC50 (ppm)Amaranthus mangostanus L. IC50 (ppm)
Benzophenone Oxime Ether Derivative 115.5566.8818.1751.95
Benzophenone Oxime Ether Derivative 281.2859.8568.9159.40
Benzophenone Oxime Ether Derivative 318.9872.2766.4158.68

Table 2: Herbicidal activity (IC50) of representative benzophenone oxime ether derivatives against various plant species.[4] It is important to note that these are related compounds and not 3-nitro-4-chlorobenzophenone itself.

Signaling Pathway: Acetylcholinesterase Inhibition

One potential mode of action for benzophenone-based agrochemicals is the inhibition of acetylcholinesterase (AChE), a critical enzyme in nerve signal transmission.

G Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes to Benzophenone Benzophenone Benzophenone->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Fungicidal Amide: 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Amide derivatives are a well-established class of fungicides. The synthesis of these compounds from this compound involves the reduction of the nitro group followed by amide bond formation.

Experimental Protocol: Synthesis of 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

This synthesis proceeds in two main steps from an intermediate derived from this compound.

  • Step 1: Synthesis of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. 3-Nitro-4-chlorobenzoic acid is first activated, for example, by conversion to its acid chloride. This activated intermediate is then reacted with 3-chloro-2-methylaniline (B42847) to form the amide bond.[5]

  • Step 2: Reduction of the Nitro Group. The nitro group of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is then reduced to an amino group to yield the final product. This reduction can be achieved using various reducing agents, such as zinc powder in the presence of sodium hydroxide.[5]

Quantitative Efficacy Data

While specific efficacy data for 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide was not found in the searched literature, related N-aryl carbamate (B1207046) derivatives have demonstrated potent antifungal activity.

CompoundFusarium graminearum EC50 (µg/mL)Fusarium oxysporum EC50 (µg/mL)
N-aryl carbamate 1af12.50-
N-aryl carbamate 1z-16.65
Azoxystrobin (Control)>50>50

Table 3: In vitro antifungal activity (EC50) of representative N-aryl carbamate fungicides against plant pathogenic fungi.[6]

Signaling Pathway: Folic Acid Synthesis Inhibition (A Potential Target for Sulfonamide-like Amides)

Many antimicrobial amides, particularly those with a sulfonamide-like structure, function by inhibiting the folic acid synthesis pathway in pathogens, which is essential for their growth and replication.

G PABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Fungicidal Amide Fungicidal Amide Fungicidal Amide->DHPS Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis Pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of agrochemicals. The examples provided herein demonstrate its utility in creating insecticides, herbicides, and fungicides with diverse modes of action. The detailed protocols and efficacy data serve as a foundation for researchers and professionals in the agrochemical industry to develop novel and effective crop protection solutions. Further research into the structure-activity relationships of derivatives synthesized from this starting material is warranted to optimize their biological activity and environmental profile.

References

Analytical Methods for the Determination of 3-Chloro-4-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 3-Chloro-4-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of this compound. This method offers excellent resolution, sensitivity, and reproducibility for quantifying the analyte and its related impurities.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC-UV method for the analysis of this compound, based on methods for structurally similar compounds and established validation guidelines.

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline and may require optimization for specific matrices.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% aqueous orthophosphoric acid (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in triplicate to construct a calibration curve.

  • Inject the sample solutions in triplicate.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injection StandardPrep->StandardInjection SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection CalibrationCurve Calibration Curve Construction StandardInjection->CalibrationCurve Quantification Quantification SampleInjection->Quantification CalibrationCurve->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Sample Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Compound Identification MS_Detection->Identification Quantification Quantification MS_Detection->Quantification Electrochemical_Pathway Analyte This compound (-NO2) Electrode Working Electrode Analyte->Electrode + e-, + H+ Product Reduced Product (-NHOH or -NH2) Electrode->Product

Application Note: HPLC Analysis of 3-Chloro-4-nitrobenzoic acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Chloro-4-nitrobenzoic acid and its potential impurities using High-Performance Liquid Chromatography (HPLC). The protocols outlined are designed to ensure accurate quantification and separation of the active pharmaceutical ingredient (API) from related substances, including process impurities and degradation products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a stability-indicating reverse-phase HPLC method for the quantitative analysis of this compound and the separation of its potential impurities. The method is designed to be robust and suitable for quality control and stability testing.

Potential impurities in this compound can arise from the manufacturing process, including unreacted starting materials, byproducts, and positional isomers. Additionally, degradation products can form under various stress conditions. Therefore, a well-developed HPLC method is essential to monitor the purity and stability of this compound.

Experimental Protocols

HPLC Method

A reverse-phase HPLC method is employed for the separation and quantification of this compound and its impurities. The conditions provided are a starting point and may require optimization for specific instrumentation and impurity profiles.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of 1.0 mg/mL.

  • Spiked Sample Solution (for method development and validation): Prepare a sample solution as described above and spike it with known impurities at a concentration of 0.1% to 0.5% of the main analyte concentration.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][4] The following conditions are recommended:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration before HPLC analysis.

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities based on the proposed HPLC method. This data is illustrative and may vary based on the specific column and system used.

Table 2: Retention Data for this compound and Potential Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
4-Nitrobenzoic acid8.50.71
3-Chlorobenzoic acid10.20.85
This compound 12.0 1.00
2-Chloro-4-nitrobenzoic acid13.51.13
3-Chloro-2-nitrobenzoic acid14.81.23

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution (0.1 mg/mL) HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Prepare Sample Solution (1.0 mg/mL) Sample->HPLC Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Forced_Deg->HPLC Detection UV Detection at 254 nm HPLC->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Figure 1: Experimental Workflow for HPLC Analysis.
Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic stress conditions. The nitro group can be susceptible to reduction, and the carboxylic acid can undergo decarboxylation under certain conditions.

G A This compound B 3-Chloro-4-aminobenzoic acid A->B Reduction C 3-Chlorobenzoic acid A->C Denitration D Other Degradants B->D Further Degradation C->D Further Degradation

Figure 2: Potential Degradation Pathway.

References

Application of 3-Chloro-4-nitrobenzoic Acid in High-Performance Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitrobenzoic acid is a versatile aromatic compound that holds significant potential as a building block in the synthesis of high-performance polymers. Its rigid structure, coupled with the reactive carboxylic acid and nitro functionalities, allows for its incorporation into various polymer backbones, including polyamides and polyesters. The presence of the chloro and nitro groups is anticipated to enhance key polymer properties such as thermal stability, chemical resistance, and flame retardancy. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer chemistry, targeting the development of advanced materials for demanding applications.

Application in Polymer Synthesis

This compound is not typically used directly in polymerization reactions. Instead, it serves as a precursor to monomers suitable for polycondensation reactions. The two primary derivatives are:

  • 3-Chloro-4-aminobenzoic acid: Obtained through the reduction of the nitro group, this monomer is ideal for the synthesis of aromatic polyamides (aramids).

  • 3-Chloro-4-hydroxybenzoic acid: Formed by the nucleophilic substitution of the nitro group with a hydroxyl group, this monomer can be used in the production of aromatic polyesters.

The incorporation of these monomers into polymer chains can impart desirable characteristics due to the presence of the halogen and the rigid aromatic structure.

Experimental Protocols

Synthesis of Monomers

a) Synthesis of 3-Chloro-4-aminobenzoic acid from this compound

This protocol is based on the catalytic hydrogenation of the nitro group.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

  • Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)

  • Rotary evaporator

  • High-pressure autoclave or hydrogenation vessel

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of this compound in 1.2 L of methanol.

  • Catalyst Addition: Carefully add 4g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).

  • Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen to 0.7 MPa (approximately 100 psi).

  • Reaction: Begin stirring the mixture at a rate of 250 rpm and heat the reactor to 60°C. Maintain these conditions for 10 hours.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude 3-Chloro-4-aminobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

b) Synthesis of 3-Chloro-4-hydroxybenzoic acid

The conversion of this compound to 3-chloro-4-hydroxybenzoic acid can be achieved through nucleophilic aromatic substitution, although this is a more challenging transformation. A more common route is the diazotization of 3-chloro-4-aminobenzoic acid followed by hydrolysis.

Materials:

  • 3-Chloro-4-aminobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452)

  • Sulfuric acid (concentrated)

  • Water/Ice

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Diazotization: Dissolve 3-chloro-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid. The diazonium group will be replaced by a hydroxyl group, evolving nitrogen gas.

  • Isolation: Cool the reaction mixture and collect the precipitated 3-chloro-4-hydroxybenzoic acid by filtration. The crude product can be purified by recrystallization.

Polymerization Protocols

a) Synthesis of Poly(3-chloro-4-benzamide)

This protocol describes the low-temperature solution polycondensation of 3-chloro-4-aminobenzoic acid.

Materials:

  • 3-Chloro-4-aminobenzoic acid (dried)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Triphenyl phosphite (B83602) (TPP)

  • Lithium chloride (LiCl) (anhydrous)

  • Ethanol

  • Nitrogen gas inlet

  • Reaction flask with a mechanical stirrer

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Reagent Addition: Add 0.05 mol of dried 3-chloro-4-aminobenzoic acid, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine to the flask.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.

  • Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into 500 mL of ethanol with vigorous stirring. Collect the precipitated fibrous polymer by filtration. Wash the polymer thoroughly with hot water and ethanol to remove any residual solvent and reagents.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

b) Synthesis of Aromatic Polyester from 3-Chloro-4-hydroxybenzoic acid

This protocol describes the melt polycondensation of the acetate (B1210297) derivative of 3-chloro-4-hydroxybenzoic acid.

Materials:

  • 3-Chloro-4-hydroxybenzoic acid

  • Acetic anhydride (B1165640)

  • Antimony trioxide (catalyst)

  • High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a vacuum connection

Procedure:

  • Acetylation: Reflux 3-chloro-4-hydroxybenzoic acid with an excess of acetic anhydride to form 3-chloro-4-acetoxybenzoic acid. Isolate and purify the product.

  • Polymerization: Place the dried 3-chloro-4-acetoxybenzoic acid and a catalytic amount of antimony trioxide in the reaction vessel.

  • Melt Polycondensation: Heat the reactor under a slow stream of nitrogen to a temperature above the melting point of the monomer (e.g., 250-300°C) to initiate the polymerization, with the elimination of acetic acid.

  • Vacuum Application: As the viscosity of the melt increases, apply a vacuum to facilitate the removal of the acetic acid byproduct and drive the polymerization to completion.

  • Isolation: Cool the reactor and isolate the resulting polyester. The polymer can be purified by dissolving it in a suitable solvent and precipitating it into a non-solvent.

Data Presentation

Due to the limited availability of specific quantitative data for homopolymers of 3-chloro-4-aminobenzoic acid and 3-chloro-4-hydroxybenzoic acid in the public domain, the following table presents expected property ranges based on data for structurally similar aromatic polymers. These values should be considered as estimates and would need to be confirmed by experimental analysis.

Polymer PropertyPoly(3-chloro-4-benzamide) (Aramid)Poly(3-chloro-4-hydroxybenzoate) (Polyester)
Thermal Properties
Glass Transition Temp. (Tg)> 300 °C180 - 220 °C
Decomposition Temp. (TGA, 10% weight loss)> 450 °C> 400 °C
Mechanical Properties
Tensile StrengthHighModerate to High
Tensile ModulusHighHigh
Elongation at BreakLowLow
Solubility
Generally insoluble in common organic solvents. Soluble in strong acids (e.g., H₂SO₄) or polar aprotic solvents with salts (e.g., NMP/LiCl).Soluble in a limited range of organic solvents (e.g., chlorinated hydrocarbons, phenols).

Mandatory Visualizations

Monomer_Synthesis_Workflow cluster_polyamide Polyamide Synthesis cluster_polyester Polyester Synthesis 3_Chloro_4_nitrobenzoic_acid_PA This compound Reduction Reduction (e.g., Catalytic Hydrogenation) 3_Chloro_4_nitrobenzoic_acid_PA->Reduction 3_Chloro_4_aminobenzoic_acid 3-Chloro-4-aminobenzoic Acid Reduction->3_Chloro_4_aminobenzoic_acid Polycondensation_PA Polycondensation 3_Chloro_4_aminobenzoic_acid->Polycondensation_PA Aramid Aromatic Polyamide (Aramid) Polycondensation_PA->Aramid 3_Chloro_4_nitrobenzoic_acid_PE This compound Functional_Group_Interconversion Functional Group Interconversion (e.g., Diazotization/Hydrolysis) 3_Chloro_4_nitrobenzoic_acid_PE->Functional_Group_Interconversion 3_Chloro_4_hydroxybenzoic_acid 3-Chloro-4-hydroxybenzoic Acid Functional_Group_Interconversion->3_Chloro_4_hydroxybenzoic_acid Polycondensation_PE Polycondensation 3_Chloro_4_hydroxybenzoic_acid->Polycondensation_PE Polyester Aromatic Polyester Polycondensation_PE->Polyester

Caption: Synthetic pathways from this compound to high-performance polymers.

Experimental_Workflow Start Start: Monomer Synthesis Monomer_Purification Monomer Purification (Recrystallization) Start->Monomer_Purification Polymerization Polymerization (Solution or Melt) Monomer_Purification->Polymerization Polymer_Isolation Polymer Isolation (Precipitation & Washing) Polymerization->Polymer_Isolation Polymer_Drying Polymer Drying (Vacuum Oven) Polymer_Isolation->Polymer_Drying Characterization Characterization Polymer_Drying->Characterization Thermal_Analysis Thermal Analysis (TGA, DSC) Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, etc.) Characterization->Mechanical_Testing Spectroscopy Spectroscopic Analysis (FTIR, NMR) Characterization->Spectroscopy End End: Data Analysis Thermal_Analysis->End Mechanical_Testing->End Spectroscopy->End

Caption: General experimental workflow for synthesis and characterization of polymers.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance aromatic polyamides and polyesters. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and characterization of these materials. The incorporation of the chloro-substituted aromatic monomer is expected to yield polymers with enhanced thermal stability and mechanical properties, making them suitable for a range of advanced applications in aerospace, electronics, and automotive industries. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this versatile building block.

Application Note & Protocol: 3-Chloro-4-nitrobenzoic Acid as a Derivatizing Reagent for the Analysis of Phenolic Compounds in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a proposed methodology for the use of 3-chloro-4-nitrobenzoic acid, after conversion to its acid chloride, as a pre-column derivatization reagent for the quantitative analysis of phenolic compounds in environmental water samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Phenolic compounds are a class of environmental pollutants originating from various industrial processes, agricultural activities, and the degradation of natural organic matter. Due to their potential toxicity, their presence in water sources is a significant concern for public health and the environment. Many phenolic compounds lack a strong native chromophore, which makes their direct detection at low concentrations by HPLC with UV-Vis spectrophotometry challenging.

Pre-column derivatization is a well-established technique to enhance the detectability of analytes.[1] This process involves reacting the target analyte with a reagent to form a derivative that possesses a strong chromophore, thereby significantly improving the sensitivity and selectivity of the HPLC-UV method. This compound, by conversion to its highly reactive acid chloride derivative (3-chloro-4-nitrobenzoyl chloride), is proposed here as an effective derivatizing agent for phenolic compounds. The resulting derivatives exhibit strong UV absorbance, enabling their sensitive determination in environmental water samples.

This application note provides a detailed protocol for the derivatization of phenolic compounds using 3-chloro-4-nitrobenzoyl chloride and their subsequent analysis by HPLC-UV. The methodology is based on established procedures for similar derivatizing agents, such as 4-nitrobenzoyl chloride.[1]

Principle of the Method

The analytical method involves a two-step process:

  • Derivatization: Phenolic compounds react with 3-chloro-4-nitrobenzoyl chloride in a basic medium (e.g., borate (B1201080) buffer) to form stable ester derivatives. The nitro group on the benzoyl moiety acts as a strong chromophore, enhancing the UV absorbance of the derivatives.

  • HPLC-UV Analysis: The resulting derivatives are separated on a reverse-phase HPLC column and detected by a UV detector. The concentration of each phenolic compound is determined by comparing its peak area to that of a known standard.

The overall workflow for this analytical approach is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample_collection Water Sample Collection filtration Filtration sample_collection->filtration add_buffer Addition of Borate Buffer filtration->add_buffer add_reagent Addition of 3-Chloro-4- nitrobenzoyl Chloride add_buffer->add_reagent reaction Incubation (e.g., 50°C) add_reagent->reaction hplc_injection HPLC Injection reaction->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Figure 1: Experimental workflow for the analysis of phenolic compounds.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reverse-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Syringe filters (0.45 µm).

    • Vortex mixer.

    • Water bath or heating block.

    • pH meter.

    • Analytical balance.

    • Micropipettes.

    • Glassware (volumetric flasks, vials, etc.).

  • Reagents:

    • This compound (purity ≥ 98%).

    • Thionyl chloride or oxalyl chloride (for conversion to acid chloride).

    • Phenolic compound standards (e.g., phenol, chlorophenols, etc.).

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Boric acid.

    • Sodium hydroxide.

    • Anhydrous dichloromethane (B109758) or acetonitrile.

Experimental Protocols

4.1. Preparation of 3-Chloro-4-nitrobenzoyl Chloride

This step should be performed in a fume hood with appropriate personal protective equipment.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain 3-chloro-4-nitrobenzoyl chloride as a solid.

  • Store the acid chloride under anhydrous conditions.

4.2. Preparation of Reagent Solutions

  • Derivatizing Reagent Solution (2 mg/mL): Dissolve 20 mg of 3-chloro-4-nitrobenzoyl chloride in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily.

  • Borate Buffer (0.1 M, pH 8.5): Dissolve 0.62 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 8.5 with 1 M sodium hydroxide.

  • Standard Stock Solutions (1000 mg/L): Prepare individual stock solutions of each phenolic compound by dissolving 100 mg in 100 mL of methanol.

  • Working Standard Solutions: Prepare mixed working standard solutions at desired concentrations by diluting the stock solutions with HPLC grade water.

4.3. Sample Preparation and Derivatization

  • Collect water samples and filter them through a 0.45 µm syringe filter to remove particulate matter.

  • In a reaction vial, mix 100 µL of the filtered water sample (or working standard solution), 100 µL of 0.1 M borate buffer (pH 8.5), and 100 µL of HPLC grade water.

  • Add 100 µL of the 2 mg/mL 3-chloro-4-nitrobenzoyl chloride solution to the vial.

  • Immediately vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 50°C for 1 minute.[1]

  • Cool the vial to room temperature.

  • Inject an aliquot (e.g., 20 µL) of the final solution into the HPLC system.

4.4. HPLC Conditions

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be: 0-15 min, 50-80% acetonitrile; 15-20 min, 80% acetonitrile; 20-25 min, 80-50% acetonitrile; 25-30 min, 50% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: The HPLC conditions may need to be optimized for the specific phenolic compounds being analyzed and the column used.

Data Presentation

The following table presents representative analytical performance data obtained from a similar method using 4-nitrobenzoyl chloride for the derivatization of various phenolic compounds.[1][2] It is anticipated that a method using 3-chloro-4-nitrobenzoyl chloride would yield comparable performance characteristics.

CompoundRetention Time (min)Linearity Range (mg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (mg/L)
Phenol4.90.02 - 0.9≥ 0.9950.006
2-Chlorophenol6.00.04 - 0.9≥ 0.9980.01
4-Chlorophenol6.50.04 - 0.9≥ 0.9970.01
2,4-Dichlorophenol9.20.06 - 0.9≥ 0.9960.02
2,6-Dichlorophenol8.10.06 - 0.9≥ 0.9930.02
2,4,6-Trichlorophenol10.50.12 - 0.9≥ 0.9940.05
2-Phenylphenol7.40.06 - 0.9≥ 0.9980.02
3-Phenylphenol----
4-Phenylphenol----

Data adapted from a method using 4-nitrobenzoyl chloride.[1][2] Retention times and other parameters will vary with the specific derivatizing agent and chromatographic conditions.

Conclusion

The proposed method utilizing 3-chloro-4-nitrobenzoyl chloride as a pre-column derivatizing reagent offers a promising approach for the sensitive and selective determination of phenolic compounds in environmental water samples by HPLC-UV. The derivatization reaction is straightforward and rapid, and the resulting derivatives have enhanced UV absorbance, allowing for low-level detection. This application note and protocol provide a solid foundation for researchers to develop and validate a robust analytical method for monitoring phenolic pollutants in the environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of 3-chlorobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of 3-chlorobenzoic acid in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the nitration of 3-chlorobenzoic acid can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. The deactivating nature of both the chloro and carboxylic acid groups slows down the electrophilic aromatic substitution, potentially requiring longer reaction times or more forcing conditions than the nitration of a more activated ring.[1]

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate. Conversely, excessively high temperatures can lead to the formation of byproducts and degradation of the starting material or product.[1] Careful temperature control is crucial.

  • Insufficient Nitrating Agent: An inadequate amount of the nitrating agent (the nitronium ion, NO₂⁺) will result in incomplete conversion of the starting material. The nitronium ion is generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid.[1]

  • Loss of Product During Workup: The product may be lost during the extraction and purification steps. 3-chloronitrobenzoic acids have some solubility in water, which can be exacerbated at higher temperatures during quenching.

Question: How can I improve the regioselectivity of the nitration to favor a specific isomer?

Answer: The directing effects of the substituents on the aromatic ring primarily control the regioselectivity of the nitration. In 3-chlorobenzoic acid, the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[2] This leads to a mixture of isomers. To optimize for a specific isomer:

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. At lower temperatures, the reaction is more sensitive to the small energy differences between the transition states leading to the different isomers.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents might offer different selectivities. However, for deactivated substrates like 3-chlorobenzoic acid, strong nitrating conditions are generally necessary.

  • Solvent Effects: The choice of solvent can influence the isomer ratio, although this is less predictable.

Question: I am observing the formation of multiple products that are difficult to separate. What are my options?

Answer: The formation of a mixture of 3-chloro-nitrobenzoic acid isomers is expected. The primary products are typically 3-chloro-2-nitrobenzoic acid, 3-chloro-4-nitrobenzoic acid, 3-chloro-6-nitrobenzoic acid, and 5-chloro-2-nitrobenzoic acid. Separating these positional isomers is challenging due to their similar physical properties.[3]

  • Fractional Crystallization: This technique takes advantage of slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer from the mixture.

  • pH Adjustment: The pKa values of the isomeric products may differ slightly. Careful adjustment of the pH of an aqueous solution of the mixed acids can lead to the selective precipitation of one isomer.[3][4]

  • Column Chromatography: While challenging on a large scale, high-performance liquid chromatography (HPLC) or flash column chromatography on silica (B1680970) gel can be effective for separating small quantities of the isomers. The choice of eluent is critical for achieving good resolution.

Question: My reaction mixture turned dark brown/black. What does this indicate?

Answer: A dark coloration often suggests the occurrence of side reactions, such as oxidation of the starting material or product by the strong nitric and sulfuric acid mixture. This is more likely to occur at elevated temperatures. To mitigate this, ensure that the reaction temperature is carefully controlled, and the nitrating agent is added slowly to maintain the desired temperature range.

Frequently Asked Questions (FAQs)

What are the expected major and minor products of the nitration of 3-chlorobenzoic acid?

The chloro group directs ortho- and para-, while the carboxylic acid group directs meta-. The positions ortho to the chloro group are 2 and 4, and the para position is 6. The positions meta to the carboxylic acid group are 2 and 5. Therefore, the expected products are a mixture of 3-chloro-2-nitrobenzoic acid, this compound, 3-chloro-6-nitrobenzoic acid, and 5-chloro-2-nitrobenzoic acid. The chlorine is a stronger activating group (or less deactivating) than the carboxyl group, so substitution at positions directed by the chlorine atom is generally favored.[2]

What is the role of sulfuric acid in the nitration reaction?

Concentrated sulfuric acid serves two primary roles:

  • Catalyst: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

  • Solvent: It provides a polar medium to dissolve the reactants.

What safety precautions should be taken during the nitration of 3-chlorobenzoic acid?

Nitration reactions are highly exothermic and involve the use of corrosive and strong oxidizing acids.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.

  • Quench the reaction by slowly adding the reaction mixture to ice water, not the other way around.

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of new product spots indicate the progression of the reaction.

Data Presentation

Table 1: Influence of Reaction Parameters on the Nitration of 3-Chlorobenzoic Acid

ParameterEffect on YieldEffect on RegioselectivityNotes
Temperature Increases with temperature up to an optimum, then decreases due to side reactions.Lower temperatures may favor the formation of certain isomers over others due to kinetic control.Strict temperature control is critical to balance reaction rate and minimize byproduct formation.[1]
Reaction Time Increases with time until the reaction reaches completion.Prolonged reaction times at higher temperatures may lead to dinitration or degradation.The reaction should be monitored to determine the optimal time for quenching.[1]
Concentration of Nitrating Agent Higher concentration generally leads to a higher yield.May decrease selectivity and increase the risk of over-nitration.The ratio of nitric acid to sulfuric acid can be optimized.
Use of Fuming Sulfuric Acid (Oleum) Can increase the rate of reaction and yield.May lead to a different isomer distribution.Increases the strength of the nitrating agent.[5]

Experimental Protocols

Detailed Methodology for the Nitration of 3-Chlorobenzoic Acid

This protocol is a general guideline and may require optimization.

  • Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 10 mL) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chlorobenzoic acid (e.g., 5 g) in concentrated sulfuric acid (e.g., 25 mL) and cool the mixture to 0-5 °C.

  • Nitration: Slowly add the prepared cold nitrating mixture dropwise to the solution of 3-chlorobenzoic acid over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. A precipitate of the crude nitrated product will form.

  • Isolation: Isolate the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude product can be purified by fractional crystallization from a suitable solvent (e.g., ethanol-water mixture) or by pH-controlled precipitation.[3][6]

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix dissolve_sm Dissolve 3-Chlorobenzoic Acid in H2SO4 start->dissolve_sm add_nitrating_mix Slowly Add Nitrating Mixture (Control Temperature) prep_nitrating_mix->add_nitrating_mix dissolve_sm->add_nitrating_mix stir_reaction Stir and Monitor Reaction (TLC) add_nitrating_mix->stir_reaction quench Quench on Ice stir_reaction->quench filter_wash Filter and Wash Product quench->filter_wash purify Purify Product (Crystallization/Chromatography) filter_wash->purify characterize Characterize Product (MP, NMR, IR) purify->characterize analyze_results Analyze Yield and Purity characterize->analyze_results optimize Optimize Conditions? (Temp, Time, Reagents) analyze_results->optimize optimize->add_nitrating_mix Yes end End optimize->end No

Caption: Experimental workflow for optimizing the nitration of 3-chlorobenzoic acid.

directing_effects cluster_substrate 3-Chlorobenzoic Acid cluster_directors Directing Groups cluster_positions Activated Positions for Nitration substrate Benzene Ring with -Cl and -COOH cl_group -Cl Group (ortho, para-director) substrate->cl_group cooh_group -COOH Group (meta-director) substrate->cooh_group pos_2 Position 2 (ortho to -Cl, meta to -COOH) cl_group->pos_2 ortho pos_4 Position 4 (ortho to -Cl) cl_group->pos_4 ortho pos_6 Position 6 (para to -Cl) cl_group->pos_6 para cooh_group->pos_2 meta pos_5 Position 5 (meta to -COOH) cooh_group->pos_5 meta

Caption: Directing effects in the nitration of 3-chlorobenzoic acid.

References

minimizing byproduct formation in 3-Chloro-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-chloro-4-nitrobenzoic acid, with a focus on minimizing byproduct formation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the electrophilic nitration of 3-chlorobenzoic acid.[1] This process typically involves treating 3-chlorobenzoic acid with a nitrating mixture, which is most commonly a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene (B151609) ring.[1]

Q2: What are the primary byproducts to expect during the synthesis of this compound?

A2: The primary byproducts are other isomers of chloronitrobenzoic acid. In the nitration of 3-chlorobenzoic acid, the chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director.[1] This directing effect leads to the formation of the desired this compound, but also the isomeric byproduct 3-chloro-6-nitrobenzoic acid.[1] Over-nitration can also lead to dinitro-chlorobenzoic acid derivatives, though this is less common under controlled conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (3-chlorobenzoic acid) and the formation of the product. This allows for a qualitative assessment of the reaction's completion. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the recommended safety precautions when performing this synthesis?

A4: The synthesis of this compound involves the use of strong acids and highly corrosive materials. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, so careful temperature control is crucial to prevent runaway reactions. Always add the nitrating mixture slowly to the solution of 3-chlorobenzoic acid.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Extend the reaction time and continue to monitor via TLC until the starting material is consumed.- Ensure the nitrating mixture is fresh and of the correct concentration.
Product loss during workup.- When pouring the reaction mixture onto ice, ensure the ice is sufficient to keep the temperature low and facilitate complete precipitation of the product.- Wash the precipitated product with cold water to remove residual acid without dissolving a significant amount of the product.
High Percentage of Isomeric Byproducts (e.g., 3-chloro-6-nitrobenzoic acid) Incorrect reaction temperature.- Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture. Higher temperatures can lead to decreased regioselectivity.
Inappropriate ratio of nitrating agents.- Carefully control the stoichiometry of nitric acid. An excess of nitric acid can promote the formation of multiple isomers and dinitrated byproducts.
Presence of Dinitrated Byproducts Excessive nitrating agent or high reaction temperature.- Use a stoichiometric or slight excess of nitric acid. - Maintain a low reaction temperature throughout the addition and stirring period.
Product is an Oily or Gummy Solid Instead of a Precipitate Incomplete reaction or presence of significant impurities.- Ensure the reaction has gone to completion. - During workup, stir the ice/reaction mixture vigorously to encourage crystallization. - If the product remains oily, attempt to triturate it with a small amount of cold solvent, such as a hexane/ethyl acetate (B1210297) mixture, to induce solidification.
Difficulty in Purifying the Final Product Presence of closely related isomers.- Recrystallization is the most common purification method. A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. Slow cooling will promote the formation of purer crystals.[2] - In cases of persistent impurities, column chromatography on silica (B1680970) gel may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorobenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of 3-chlorobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with constant stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Table of Reaction Conditions and Expected Outcomes
Parameter Condition 1 (Optimized for Purity) Condition 2 (Faster Reaction) Potential Outcome
Temperature 0-10°C20-25°CLower temperatures generally favor higher regioselectivity and minimize byproduct formation.
Nitric Acid (molar eq.) 1.0 - 1.11.2 - 1.5A smaller excess of nitric acid reduces the risk of dinitration and other side reactions.
Reaction Time 2-4 hours1-2 hoursLonger reaction times at lower temperatures can lead to higher conversion without compromising selectivity.
Expected Yield 75-85%80-90%While faster conditions might give a higher initial yield, it may be less pure.
Purity (before purification) >90%80-90%Optimized conditions for purity will yield a product with fewer isomeric impurities.

Visualizations

Synthesis_Pathway 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid This compound This compound 3-Chlorobenzoic Acid->this compound HNO₃, H₂SO₄ 3-Chloro-6-nitrobenzoic Acid (Byproduct) 3-Chloro-6-nitrobenzoic Acid (Byproduct) 3-Chlorobenzoic Acid->3-Chloro-6-nitrobenzoic Acid (Byproduct) HNO₃, H₂SO₄ Dinitro Byproducts Dinitro Byproducts This compound->Dinitro Byproducts Excess HNO₃ Troubleshooting_Workflow start Start Synthesis reaction Nitration Reaction start->reaction workup Workup & Isolation reaction->workup analysis Analyze Product (TLC, HPLC, NMR) workup->analysis low_yield Low Yield? analysis->low_yield high_byproducts High Byproducts? analysis->high_byproducts low_yield->high_byproducts No incomplete_rxn Check Reaction Time/Temp low_yield->incomplete_rxn Yes workup_loss Optimize Precipitation/Washing low_yield->workup_loss Yes temp_control Adjust Temperature Control high_byproducts->temp_control Yes reagent_ratio Verify Reagent Stoichiometry high_byproducts->reagent_ratio Yes purification Purification (Recrystallization/Chromatography) high_byproducts->purification No incomplete_rxn->reaction workup_loss->workup temp_control->reaction reagent_ratio->reaction final_product Pure this compound purification->final_product

References

Technical Support Center: Purification of Crude 3-Chloro-4-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-nitrobenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent, while insoluble impurities are removed by filtration of the hot solution.

Q2: Which solvents are suitable for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on available data, suitable solvents include ethanol (B145695), methanol, and acetone.[1][2] Water is generally not a good solvent as the compound is only slightly soluble in it.[2] The choice of solvent may also depend on the nature of the impurities present.

Q3: What are the common impurities in crude this compound?

Common impurities can originate from the synthetic route used to prepare the compound. For instance, if prepared by the nitration of p-chlorobenzoic acid, impurities could include unreacted starting material and positional isomers such as 2-chloro-4-nitrobenzoic acid or 3-chloro-2-nitrobenzoic acid. Oxidation of related starting materials could also lead to other acidic impurities.

Q4: How can I assess the purity of the recrystallized this compound?

The purity of the final product can be assessed by several methods:

  • Melting Point Determination: A pure compound has a sharp and defined melting point range. Impurities typically broaden and depress the melting point. The reported melting point for this compound is in the range of 178-183 °C.[3][4]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify the compound and detect any residual impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated. 3. Cooling is too rapid.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and cool slowly. 2. Ensure a slow cooling rate. Insulate the flask to allow for gradual temperature decrease. 3. Consider a preliminary purification step, or use a different recrystallization solvent.
Low yield of recrystallized product. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold, leading to dissolution.1. Reduce the amount of solvent used in the initial dissolution step. Try to recover more product from the mother liquor by concentrating it and cooling for a second crop of crystals. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Filter the hot solution quickly. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The recrystallized product is colored. 1. Colored impurities are present and were not removed.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility
WaterVery slightly soluble/Insoluble[2]
MethanolSoluble[2]
EthanolSoluble[2]
AcetoneSoluble[1]
Diethyl EtherSoluble[2]

Quantitative Solubility of 4-Chloro-3-nitrobenzoic Acid at 298.15 K (25 °C)

SolventMolar Solubility (mol/L)
2-Ethyl-1-hexanol0.0886[5]
Dimethyl Carbonate0.1601[5]

Note: The isomer for which quantitative data is available is 4-Chloro-3-nitrobenzoic acid. This data can serve as a useful reference for this compound due to their structural similarity.

Experimental Protocols

Protocol for Recrystallization of this compound from Ethanol

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a boiling chip.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask).

    • Quickly filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be done while the solution is still hot to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis:

    • Determine the mass of the dried crystals to calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude this compound add_solvent Add minimal hot solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed filtrate Hot Pure Filtrate hot_filtration->filtrate cooling Slow Cooling filtrate->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes high_impurities High impurity level? oiling_out->high_impurities No premature_crystallization Premature crystallization? low_yield->premature_crystallization Yes excess_washing Washing with warm solvent? low_yield->excess_washing No boil_off Boil off excess solvent too_much_solvent->boil_off induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization slow_cooling Ensure slow cooling cooling_too_fast->slow_cooling add_cosolvent Add more 'good' solvent high_impurities->add_cosolvent preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel use_cold_solvent Use ice-cold wash solvent excess_washing->use_cold_solvent

Caption: Troubleshooting decision tree for recrystallization issues.

References

troubleshooting low yield in Suzuki coupling with 3-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 3-chloro-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The following question-and-answer format directly tackles specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound can stem from several factors. The primary challenges with this substrate are the low reactivity of the aryl chloride and potential interference from the carboxylic acid and nitro functional groups. Key areas to investigate include:

  • Inefficient Catalysis: Aryl chlorides are less reactive than the corresponding bromides or iodides. The palladium catalyst system may not be active enough to facilitate the oxidative addition step efficiently.

  • Catalyst Deactivation: The carboxylic acid group can coordinate with the palladium catalyst, leading to deactivation.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount may not effectively activate the boronic acid, while an inappropriate base could lead to side reactions.

  • Side Reactions: Common side reactions include dehalogenation of the starting material and homocoupling of the boronic acid.

  • Solubility Issues: The salt formed from the deprotonation of the benzoic acid may have poor solubility in the reaction solvent.

Q2: How does the carboxylic acid group on this compound affect the Suzuki coupling reaction?

The carboxylic acid group can interfere in several ways:

  • Acid-Base Chemistry: The acidic proton of the carboxylic acid will react with the base in the reaction mixture. It is crucial to use at least one extra equivalent of base to account for this.

  • Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Solubility: The carboxylate salt may not be soluble in common organic solvents used for Suzuki couplings, which can hinder the reaction.

A common strategy to circumvent these issues is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction, followed by saponification to regenerate the carboxylic acid if needed.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a successful Suzuki coupling with this challenging substrate, it is advisable to start with a robust catalyst system known to be effective for aryl chlorides. Below is a recommended starting protocol.

General Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/water, Toluene/water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.

  • In a separate vial, dissolve the palladium source and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the bulk of the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically involving dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_catalyst Is the catalyst system appropriate for aryl chlorides? start->check_catalyst increase_temp Increase Reaction Temperature (e.g., in 10-20°C increments) check_catalyst->increase_temp No check_base Is the base strong enough and in sufficient excess? check_catalyst->check_base Yes change_catalyst Switch to a more active catalyst system (e.g., Buchwald precatalyst) increase_temp->change_catalyst change_base Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) and ensure >=3 eq. check_base->change_base No check_reagents Are the reagents (especially boronic acid) pure and dry? check_base->check_reagents Yes change_base->check_reagents purify_reagents Purify boronic acid and ensure anhydrous conditions check_reagents->purify_reagents No protect_acid Consider protecting the carboxylic acid as an ester check_reagents->protect_acid Yes purify_reagents->protect_acid

Caption: Troubleshooting flowchart for low conversion.

Data on Catalyst and Ligand Selection for Aryl Chlorides

Catalyst SystemLigandTypical Loading (mol%)Comments
Pd₂(dba)₃XPhos1-3A highly active system for aryl chlorides.
Pd(OAc)₂SPhos2-5Another effective Buchwald ligand system.
XPhos Pd G3-1-3A commercially available, air-stable precatalyst.
Pd(PPh₃)₄PPh₃5-10Generally less effective for aryl chlorides, may require higher temperatures.[1]
Issue 2: Significant Formation of Side Products

The most common side products are the dehalogenated starting material (4-nitrobenzoic acid) and the homocoupled boronic acid.

Troubleshooting Side Product Formation

start Side Products Observed (Dehalogenation/Homocoupling) check_degassing Was the reaction mixture thoroughly degassed? start->check_degassing improve_degassing Improve degassing procedure (e.g., multiple freeze-pump-thaw cycles) check_degassing->improve_degassing No check_boronic_acid_quality Is the boronic acid of high purity? check_degassing->check_boronic_acid_quality Yes improve_degassing->check_boronic_acid_quality recrystallize_boronic_acid Recrystallize boronic acid before use check_boronic_acid_quality->recrystallize_boronic_acid No check_base_strength Is the base too strong or nucleophilic? check_boronic_acid_quality->check_base_strength Yes recrystallize_boronic_acid->check_base_strength use_weaker_base Consider a weaker base if applicable (e.g., K2CO3) check_base_strength->use_weaker_base Potentially check_temperature Is the reaction temperature too high? check_base_strength->check_temperature No use_weaker_base->check_temperature lower_temperature Lower the reaction temperature check_temperature->lower_temperature Potentially

Caption: Troubleshooting flowchart for side product formation.

Comparison of Common Bases in Suzuki Couplings

BaseStrengthSolubility in OrganicsComments
K₃PO₄StrongModerateOften a good choice for challenging couplings.
Cs₂CO₃StrongGoodHighly effective, but more expensive.
K₂CO₃ModerateLowA standard, milder base. May require higher temperatures.
Na₂CO₃ModerateLowAnother common, mild base.[2]
Organic Bases (e.g., Et₃N)WeakHighGenerally not effective for activating boronic acids in this context.
Issue 3: Product is Obtained but is Difficult to Purify

Purification can be challenging due to the presence of starting materials, side products, and catalyst residues.

Purification Strategy

  • Aqueous Workup: After the reaction, an acidic workup (e.g., with 1M HCl) will ensure the product is in its carboxylic acid form, which can aid in extraction into an organic solvent.

  • Column Chromatography: Silica gel chromatography is the most common purification method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate (B1210297) with a small amount of acetic acid to keep the carboxylic acid protonated) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' Ln Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X (this compound) Substrate->OxAdd Boronic R'-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Poisoning in the Reduction of 3-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the catalytic reduction of 3-Chloro-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reduction of this compound?

A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes, including this compound.[1][2][3] Platinum-based catalysts can also be employed. The choice of catalyst can influence selectivity, particularly concerning dehalogenation.

Q2: My reaction is sluggish or incomplete. What are the likely causes related to the catalyst?

A2: Incomplete reactions are often due to catalyst deactivation or poisoning. Potential poisons include sulfur compounds, nitrogen-containing heterocycles, and even excess halide ions from the substrate or reaction medium.[4][5] Insufficient catalyst loading or poor mass transfer (inadequate stirring) can also lead to slow or incomplete conversion.

Q3: I am observing significant dehalogenation (loss of the chlorine atom). How can I minimize this side reaction?

A3: Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics.[1][6] To minimize it, you can:

  • Use a selective catalyst: Sometimes, catalysts other than standard Pd/C, or modified Pd/C, can offer better selectivity.

  • Control reaction conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation.

  • Introduce a catalyst poison/modifier: In some cases, the controlled addition of a catalyst poison, such as diphenylsulfide, can selectively inhibit the active sites responsible for dehalogenation without significantly affecting the nitro group reduction.[4]

  • Maintain an acidic medium: Conducting the hydrogenation in the presence of a small amount of acid has been shown to inhibit dehalogenation of chloronitrobenzene compounds with acidic functionalities.[7]

Q4: What are the visible signs of catalyst poisoning?

A4: A noticeable decrease in the rate of hydrogen uptake is a primary indicator. If you are monitoring the reaction by techniques like TLC or LC-MS, you will see the persistence of the starting material and potentially the formation of intermediates, such as the corresponding hydroxylamine (B1172632) or nitroso derivatives. In some cases, a change in the appearance of the catalyst may be observed.

Q5: Can I reuse my Pd/C catalyst for multiple reactions?

A5: While Pd/C is a heterogeneous catalyst that can be recovered and reused, its activity will likely decrease with each cycle due to gradual poisoning and mechanical loss.[6] If you plan to reuse the catalyst, it is crucial to thoroughly wash it to remove adsorbed products and byproducts. If significant deactivation is observed, a regeneration step may be necessary.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

This is one of the most common issues and is often linked to catalyst deactivation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield or incomplete reaction.

Issue 2: Significant Dehalogenation Observed

This issue points to a lack of selectivity in the catalytic process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive dehalogenation.

Data Presentation

Table 1: Hypothetical Impact of Common Poisons on the Reduction of this compound using 5% Pd/C

PoisonConcentration in Reaction MixtureObserved Effect on Reaction RateApproximate Yield of 3-Amino-4-chlorobenzoic AcidNotes
Thiophene (Sulfur Source) 0 ppmNormal>95%Baseline reaction.
10 ppmSignificant decrease~70%Sulfur compounds strongly adsorb to Pd active sites.[5]
50 ppmReaction stalls<10%Severe poisoning of the catalyst.
Pyridine (Nitrogen Heterocycle) 0 ppmNormal>95%Baseline reaction.
100 ppmModerate decrease~85%Nitrogen heterocycles can coordinate to Pd centers.
500 ppmSignificant decrease~50%Increased concentration leads to greater site blocking.
Chloride Ions (from HCl) Low (buffered)Normal>95%Baseline reaction.
High (unbuffered)Slight decrease~90%Excess chloride can influence catalyst activity.

Note: This table is illustrative and based on general principles of catalyst poisoning. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (5-10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Celite® or filter paper

Procedure:

  • In a reaction flask, dissolve this compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge with hydrogen gas. If using a balloon, evacuate and refill the flask with hydrogen 3-5 times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with a small amount of the solvent.

  • The filtrate contains the product, which can be isolated by solvent evaporation and further purified if necessary.

Protocol 2: Regeneration of Sulfur-Poisoned Pd/C Catalyst

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Air supply or furnace

  • Hydrogen peroxide (30% solution) - optional, use with caution

Procedure:

  • Recovery and Washing:

    • Filter the poisoned Pd/C catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with deionized water to remove any soluble impurities.

    • Dry the catalyst in an oven at a temperature below 100°C.

  • Oxidative Treatment:

    • Method A (Air Oxidation): Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a gentle stream of air at a temperature between 100-140°C for 2-4 hours.[8] This process aims to oxidize and remove adsorbed sulfur species.

    • Method B (Hydrogen Peroxide Oxidation): Create a slurry of the washed catalyst in deionized water. Under controlled conditions and with appropriate safety precautions, slowly add a dilute solution of hydrogen peroxide to the slurry with stirring.[8] Continue stirring for 1-5 hours.

  • Final Steps:

    • After the oxidative treatment, thoroughly wash the catalyst with deionized water to remove any remaining reagents.

    • Dry the regenerated catalyst under vacuum or in a low-temperature oven.

    • Store the regenerated catalyst under an inert atmosphere.

Signaling Pathways and Workflows

Catalyst_Poisoning_Mechanism Reactants This compound + H2 Catalyst Pd/C Active Site Reactants->Catalyst Adsorption Deactivated_Catalyst Poisoned Pd/C Site Reactants->Deactivated_Catalyst Reaction Blocked Product 3-Amino-4-chlorobenzoic Acid Catalyst->Product Catalytic Reduction Catalyst->Deactivated_Catalyst Poisoning Poison Poison (e.g., Sulfur Compound) Poison->Catalyst Strong Adsorption / Chemisorption

Caption: Mechanism of catalyst poisoning in the reduction of this compound.

References

stability of 3-Chloro-4-nitrobenzoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloro-4-nitrobenzoic acid in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a solid, light yellow powder that is generally stable under standard storage conditions (0-8°C).[1] However, its stability can be compromised in certain solvent systems and under specific environmental stresses, such as exposure to high pH, reducing agents, or UV light.

Q2: In which common laboratory solvents is this compound soluble and most stable for short-term use?

While specific quantitative stability data in various organic solvents is limited in publicly available literature, general solubility information for the related isomer, 4-chloro-3-nitrobenzoic acid, suggests good solubility in polar organic solvents like ethanol, methanol (B129727), and acetone.[2] For short-term experimental use, dissolving the compound in aprotic solvents such as acetonitrile (B52724) or THF at room temperature is generally advisable to minimize potential reactions. It is crucial to prepare solutions fresh and protect them from light.

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis of the Chloro Group: The presence of the electron-withdrawing nitro group in the para position activates the aryl chloride towards nucleophilic substitution. Under basic (alkaline) conditions, the chloro group can be substituted by a hydroxyl group to form 3-Hydroxy-4-nitrobenzoic acid. This reaction is generally less favorable under acidic or neutral conditions.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of 3-Chloro-4-aminobenzoic acid. This can be initiated by certain reducing agents or through photocatalytic processes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after dissolving in methanol. Methanol, being a nucleophile, might slowly react with the activated aryl chloride, especially over extended periods or at elevated temperatures, leading to the formation of 3-Methoxy-4-nitrobenzoic acid.1. Prepare solutions in a more inert solvent like acetonitrile or THF. 2. Analyze freshly prepared solutions. 3. If methanol must be used, store the solution at a low temperature (2-8°C) and for a minimal duration.
Loss of parent compound in basic aqueous solutions (high pH). Hydrolysis of the chloro group to a hydroxyl group is accelerated under basic conditions.1. Adjust the pH of the solution to neutral or slightly acidic if the experimental conditions permit. 2. If a basic pH is required, conduct the experiment at a lower temperature and for the shortest possible time. 3. Use a stability-indicating analytical method to monitor the formation of the 3-Hydroxy-4-nitrobenzoic acid degradant.
Discoloration or degradation of the compound when exposed to light. Aromatic nitro compounds can be susceptible to photodegradation.1. Protect solutions and solid material from light by using amber vials or covering containers with aluminum foil. 2. Conduct experiments under controlled lighting conditions.
Formation of an amino-substituted impurity. The nitro group may have been reduced. This could be due to the presence of reducing agents in the solvent or excipients, or exposure to certain catalytic surfaces.1. Ensure all solvents and reagents are free from reducing impurities. 2. Avoid contact with metals that can catalyze reductions if the nitro group needs to remain intact. 3. Use a stability-indicating method to detect the formation of 3-Chloro-4-aminobenzoic acid.

Summary of Potential Degradation Products

Degradation Pathway Potential Degradant Chemical Structure Anticipated Conditions
Hydrolysis3-Hydroxy-4-nitrobenzoic acidC₇H₅NO₅Basic (alkaline) conditions, high temperature
Reduction3-Chloro-4-aminobenzoic acidC₇H₆ClNO₂Presence of reducing agents, certain photocatalytic conditions

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated pH meter

  • HPLC or UPLC system with a PDA or UV detector and preferably a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the solution at room temperature and at 60°C, monitoring at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) in an oven.

    • At various time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC or UPLC-MS method.

    • The method should be able to separate the parent compound from all potential degradation products.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid base Base Hydrolysis (0.1 N NaOH, RT & 60°C) stress->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress->oxidation thermal Thermal Degradation (Solid, 80°C) stress->thermal photo Photolytic Degradation (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC/UPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathway Potential Degradation Pathways parent This compound hydrolysis_product 3-Hydroxy-4-nitrobenzoic acid parent->hydrolysis_product Hydrolysis (e.g., NaOH, H₂O) reduction_product 3-Chloro-4-aminobenzoic acid parent->reduction_product Reduction (e.g., Reducing Agent)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Analysis of 3-Chloro-4-nitrobenzoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NMR spectroscopy to identify impurities in 3-Chloro-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route. The most common impurities include:

  • Positional Isomers: Formed during the nitration of 3-chlorobenzoic acid. These are the most prevalent type of impurity and can be challenging to distinguish. Examples include:

    • 2-Chloro-4-nitrobenzoic acid

    • 4-Chloro-2-nitrobenzoic acid

    • 5-Chloro-2-nitrobenzoic acid

    • 2-Chloro-5-nitrobenzoic acid

    • 3-Chloro-5-nitrobenzoic acid

  • Unreacted Starting Materials: Residual 3-chlorobenzoic acid from an incomplete reaction.

  • Over-nitrated Byproducts: Dinitro-chlorobenzoic acid species, although typically in smaller quantities.

Q2: Which NMR solvent is best for analyzing this compound and its impurities?

A2: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent. Its high polarity effectively dissolves the acidic analyte and most of its potential impurities. Furthermore, the acidic proton of the carboxylic acid group is readily observable in DMSO-d₆, typically as a broad singlet at a high chemical shift (δ > 10 ppm), which can be a useful diagnostic peak. Acetone-d₆ can also be used, but DMSO-d₆ generally provides better separation of aromatic signals. Chloroform-d (CDCl₃) is generally not a good choice due to the poor solubility of the acid.

Q3: How can I confirm the presence of the carboxylic acid proton in my NMR spectrum?

A3: To confirm the peak corresponding to the carboxylic acid proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The acidic proton of the carboxylic acid will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in intensity.

Q4: My aromatic region shows a complex set of overlapping signals. How can I simplify the interpretation?

A4: Overlapping signals in the aromatic region are common when multiple isomers are present. Here are a few strategies:

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual spin systems for each isomer. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to their attached carbons, providing further structural confirmation.

  • Spiking Experiment: If you have a pure standard of a suspected impurity, you can add a small amount to your sample and re-run the NMR. The intensification of a specific set of signals will confirm the presence and identity of that impurity.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the ¹H NMR spectrum.

  • Possible Cause: Presence of impurities such as positional isomers or residual starting material.

  • Troubleshooting Steps:

    • Consult the Data Tables: Compare the chemical shifts and coupling patterns of the unexpected peaks with the provided data for common impurities (see Tables 1 and 2).

    • Analyze the Aromatic Region: The substitution pattern of the aromatic ring is a key differentiator. Pay close attention to the multiplicity (singlet, doublet, doublet of doublets, etc.) and the integration of the aromatic signals.

    • Check for Starting Material: Look for the characteristic signals of 3-chlorobenzoic acid.

    • Consider Solvent Impurities: Ensure the unexpected peaks do not correspond to residual protio-solvent or common laboratory contaminants like grease or acetone.

Issue 2: The integration of the aromatic protons does not match the expected values.

  • Possible Cause: Presence of one or more impurities, leading to overlapping signals and skewed integration.

  • Troubleshooting Steps:

    • Identify Non-overlapping Peaks: Find at least one peak for the main compound and each suspected impurity that is well-resolved.

    • Relative Quantification: Use the integration of these non-overlapping peaks to determine the relative molar ratio of the main compound and the impurities. For example, if a peak corresponding to one proton of an impurity has an integral of 0.1, and a peak for one proton of the main compound has an integral of 1.0, the impurity is present at approximately 10 mol%.

Issue 3: Broad or distorted peaks are observed.

  • Possible Cause:

    • Poor Shimming: The magnetic field homogeneity may not be optimized.

    • Sample Concentration: A solution that is too concentrated can lead to peak broadening.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Perform a manual or automatic shimming procedure to optimize the magnetic field.

    • Dilute the Sample: If the sample is highly concentrated, dilute it with more deuterated solvent.

    • Filter the Sample: If particulate matter is present, filter the sample into a clean NMR tube.

Experimental Protocols

NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

¹H NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Standard Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum and perform a baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Data Acquisition

  • Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.

  • Standard Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or higher, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform a baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Presentation

Table 1: ¹H NMR Data for this compound and Potential Impurities in DMSO-d₆

CompoundH-2 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)Other Protons (δ, mult)
This compound 8.25 (d, J=2.0 Hz)8.05 (dd, J=8.5, 2.0 Hz)8.15 (d, J=8.5 Hz)~13.5 (s, COOH)
3-Chlorobenzoic acid7.95 (t, J=1.8 Hz)7.60 (dt, J=7.8, 1.4 Hz)7.85 (ddd, J=8.0, 2.2, 1.1 Hz)~13.3 (s, COOH)
2-Chloro-4-nitrobenzoic acid-8.20 (dd, J=8.6, 2.2 Hz)8.40 (d, J=8.6 Hz)8.55 (d, J=2.2 Hz) at H-3, ~13.8 (s, COOH)
4-Chloro-2-nitrobenzoic acid8.10 (d, J=2.1 Hz) at H-37.85 (dd, J=8.5, 2.1 Hz)7.95 (d, J=8.5 Hz)~13.6 (s, COOH)
5-Chloro-2-nitrobenzoic acid7.80 (d, J=8.7 Hz) at H-3-8.15 (dd, J=8.7, 2.4 Hz)8.30 (d, J=2.4 Hz) at H-6, ~13.7 (s, COOH)
2-Chloro-5-nitrobenzoic acid--8.50 (d, J=2.8 Hz)8.35 (dd, J=8.8, 2.8 Hz) at H-4, 7.90 (d, J=8.8 Hz) at H-3, ~13.9 (s, COOH)
3-Chloro-5-nitrobenzoic acid8.45 (t, J=1.9 Hz)-8.60 (t, J=1.9 Hz)8.75 (t, J=1.9 Hz) at H-4, ~14.0 (s, COOH)

Note: Chemical shifts (δ) are approximate and can vary slightly based on concentration and instrument calibration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), dt (doublet of triplets), ddd (doublet of doublet of doublets). J values are in Hz.

Table 2: ¹³C NMR Data for this compound and Potential Impurities in DMSO-d₆

CompoundC-1 (δ)C-2 (δ)C-3 (δ)C-4 (δ)C-5 (δ)C-6 (δ)COOH (δ)
This compound 131.5133.0129.0150.0125.0130.5165.0
3-Chlorobenzoic acid133.4129.3133.8128.4131.3129.3166.5
2-Chloro-4-nitrobenzoic acid132.8134.2124.5149.8128.6131.7164.8
4-Chloro-2-nitrobenzoic acid130.9148.5125.1138.6129.7132.4165.2
5-Chloro-2-nitrobenzoic acid131.2147.9125.3133.1139.4129.5164.6
2-Chloro-5-nitrobenzoic acid132.1133.9125.8141.2145.7129.1164.3
3-Chloro-5-nitrobenzoic acid134.5128.7138.9124.3148.2132.6164.1

Note: Chemical shifts (δ) are approximate.

Visualizations

impurity_identification_workflow start Start: Sample of This compound prep_sample Prepare NMR Sample (DMSO-d6) start->prep_sample acquire_1h Acquire 1H NMR Spectrum prep_sample->acquire_1h analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Multiplicity - Integration acquire_1h->analyze_1h expected_spectrum Spectrum matches reference for pure compound? analyze_1h->expected_spectrum pure Conclusion: Sample is Pure expected_spectrum->pure Yes impurities_present Unexpected peaks observed expected_spectrum->impurities_present No compare_data Compare with Impurity Data Tables (Positional Isomers, Starting Material) impurities_present->compare_data identify_impurities Identify Potential Impurities compare_data->identify_impurities quantify Quantify Impurities (Relative Integration) identify_impurities->quantify end End: Impurity Profile Established quantify->end

Caption: Workflow for the identification and quantification of impurities in this compound by ¹H NMR.

troubleshooting_workflow start NMR Spectrum Acquired issue Identify Issue start->issue unexpected_peaks Unexpected Peaks issue->unexpected_peaks Unexpected Signals bad_integration Incorrect Integration issue->bad_integration Integration Error broad_peaks Broad/Distorted Peaks issue->broad_peaks Poor Peak Shape check_impurities Compare to impurity tables unexpected_peaks->check_impurities check_solvent Check for solvent/contaminant peaks unexpected_peaks->check_solvent find_resolved_peaks Use well-resolved peaks for relative quantification bad_integration->find_resolved_peaks reshim Re-shim the spectrometer broad_peaks->reshim dilute Dilute the sample broad_peaks->dilute filter_sample Filter the sample broad_peaks->filter_sample resolved Issue Resolved check_impurities->resolved check_solvent->resolved find_resolved_peaks->resolved reshim->resolved dilute->resolved filter_sample->resolved

Caption: Troubleshooting guide for common issues encountered during NMR analysis.

Technical Support Center: Purification of 3-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of positional isomers from 3-Chloro-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common positional isomers found as impurities in this compound?

A1: During the synthesis of this compound via nitration of 4-chlorobenzoic acid, several positional isomers can be formed as byproducts. The most common isomers include:

  • 2-Chloro-4-nitrobenzoic acid

  • 4-Chloro-2-nitrobenzoic acid

  • 4-Chloro-3-nitrobenzoic acid[1][2]

  • 5-Chloro-2-nitrobenzoic acid

  • 2-Chloro-6-nitrobenzoic acid

  • 2-Chloro-5-nitrobenzoic acid

Q2: Why is the separation of these positional isomers challenging?

A2: The separation is difficult because positional isomers have identical molecular weights and similar chemical structures. This results in very close physical properties such as polarity, solubility, and pKa values, making them difficult to separate using simple purification techniques.

Q3: What are the primary methods for removing positional isomers from this compound?

A3: The two main techniques for separating these isomers are fractional crystallization and High-Performance Liquid Chromatography (HPLC). Fractional crystallization exploits small differences in solubility, while HPLC separates based on subtle differences in polarity and interaction with the stationary phase.

Q4: How does pH play a role in the separation process?

A4: The pH of the solution is a critical factor, particularly in fractional crystallization. By carefully adjusting the pH, the carboxylic acid group on the isomers can be protonated or deprotonated. In their ionized (deprotonated) form, the isomers are generally more soluble in aqueous solutions. Since the pKa values of the isomers can differ slightly, precise pH control can be used to selectively precipitate one isomer while the others remain dissolved.

Data Presentation

Physical Properties of this compound and Its Isomers
CompoundCAS NumberMelting Point (°C)pKa
This compound 39608-47-4170-175Not Available
2-Chloro-4-nitrobenzoic acid99-60-5139-143[3][4][5]1.96[6][7]
4-Chloro-2-nitrobenzoic acid6280-88-2141-143[8][9]1.97[9][10]
4-Chloro-3-nitrobenzoic acid96-99-1180-182[2]3.35 (Predicted)[2]
5-Chloro-2-nitrobenzoic acid2516-95-2137-139[11][12][13]1.86 (Predicted)[14]
2-Chloro-6-nitrobenzoic acid5344-49-0164-166[15]Not Available
2-Chloro-5-nitrobenzoic acid2516-96-3215-217[16]Not Available
Solubility Information
CompoundWater SolubilityOrganic Solvent Solubility
This compound Sparingly solubleSoluble in ethanol, methanol, acetone
2-Chloro-4-nitrobenzoic acid1 g/L (20 °C)[5][6]Soluble in ethanol, acetone, diethyl ether[4]
4-Chloro-2-nitrobenzoic acid0.53 g/100 mL (15 °C)[17]Very soluble
4-Chloro-3-nitrobenzoic acid342.7 mg/L[2]Soluble in ethanol, acetone[2]
5-Chloro-2-nitrobenzoic acidSlightly soluble[18]Soluble in hot water, ethanol, benzene[11]
2-Chloro-5-nitrobenzoic acidNot AvailableSoluble in methanol, ethanol, ether, and hot water[19]

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol provides a general framework for separating positional isomers based on differences in their solubility at a controlled pH.

  • Dissolution: Dissolve the mixture of isomers in a suitable solvent system (e.g., ethanol/water mixture) at an elevated temperature to ensure complete dissolution.

  • Initial pH Adjustment: While stirring, slowly add an aqueous base (e.g., 1M NaOH) to raise the pH of the solution, converting the acidic isomers to their more soluble salt forms.

  • Selective Precipitation: Carefully and slowly add an aqueous acid (e.g., 1M HCl) to the solution, continuously monitoring the pH. As the pH is lowered, the isomers will begin to precipitate at different rates based on their individual pKa and solubility. The goal is to identify a pH range where the desired this compound precipitates while the other isomers remain in solution.

  • Isolation: Once a precipitate has formed at the target pH, allow the solution to cool slowly to ensure complete crystallization. Isolate the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under a vacuum.

  • Purity Analysis: Analyze the purity of the crystals using HPLC or by determining the melting point. If the purity is not satisfactory, a second recrystallization may be necessary.

Protocol 2: HPLC Method for Isomer Separation

This is a starting point for developing an HPLC method for the separation of chloro-nitrobenzoic acid isomers. Optimization will likely be required.

  • Column: A C18 bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations, consider a phenyl or pentafluorophenyl (PFP) stationary phase to exploit π-π interactions.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile (B52724) or methanol.

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition.

Troubleshooting Guides

Fractional Crystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently saturated. - Rapid cooling.- Gently heat the solution to evaporate some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool more slowly.
Oiling out occurs instead of crystallization. - The solute is precipitating at a temperature above its melting point. - High concentration of impurities.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. - Ensure a slower cooling rate. - Consider a preliminary purification step to remove gross impurities.
Poor recovery of the desired isomer. - The desired isomer has significant solubility in the mother liquor. - The pH for precipitation was not optimal.- Cool the solution in an ice bath to maximize precipitation. - Carefully optimize the pH of the precipitation step. - Minimize the amount of solvent used for washing the crystals.
Low purity of the isolated crystals. - Co-precipitation of multiple isomers. - Inefficient washing of the crystals.- Perform a second recrystallization of the isolated product. - Ensure the crystals are washed with a small amount of ice-cold solvent.
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor or no separation of isomer peaks (co-elution). - The mobile phase composition is not optimal. - The column stationary phase is not providing enough selectivity.- Adjust the gradient slope or the organic modifier (e.g., switch from acetonitrile to methanol). - Adjust the pH of the mobile phase. - Switch to a column with a different selectivity (e.g., a phenyl or PFP column).
Peak tailing. - Secondary interactions between the acidic analytes and the silica support. - Column overload.- Lower the pH of the mobile phase to ensure the carboxylic acid is fully protonated. - Reduce the sample concentration.
Shifting retention times. - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily. - Replace the column if performance continues to degrade.
High backpressure. - Blockage in the system (e.g., column frit, tubing). - Precipitation of buffer in the mobile phase.- Systematically check for blockages by disconnecting components. - Filter all samples and mobile phases before use. - Ensure the mobile phase components are fully miscible.

Visualizations

SeparationWorkflow cluster_start Starting Material cluster_fc Fractional Crystallization cluster_hplc HPLC Purification start Crude this compound (with positional isomers) fc_dissolve 1. Dissolve in suitable solvent start->fc_dissolve Method 1 hplc_prepare 1. Prepare sample and mobile phase start->hplc_prepare Method 2 fc_ph_adjust 2. Adjust pH for solubilization fc_dissolve->fc_ph_adjust fc_precipitate 3. Selectively precipitate with acid addition fc_ph_adjust->fc_precipitate fc_isolate 4. Isolate and wash crystals fc_precipitate->fc_isolate fc_analyze 5. Analyze purity (HPLC, MP) fc_isolate->fc_analyze fc_analyze->fc_dissolve Recrystallize if impure hplc_inject 2. Inject onto column hplc_prepare->hplc_inject hplc_separate 3. Elute with gradient hplc_inject->hplc_separate hplc_collect 4. Collect fractions of desired isomer hplc_separate->hplc_collect hplc_analyze 5. Analyze purity hplc_collect->hplc_analyze hplc_analyze->hplc_prepare Re-inject if impure

Caption: Workflow for separating positional isomers.

TroubleshootingLogic cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution problem Poor Isomer Separation diag_mp Mobile Phase Issue? problem->diag_mp diag_col Column Issue? problem->diag_col sol_mp_grad Adjust Gradient diag_mp->sol_mp_grad Yes sol_mp_ph Adjust pH diag_mp->sol_mp_ph Yes sol_mp_solv Change Organic Solvent diag_mp->sol_mp_solv Yes sol_col_type Change Column Type (e.g., Phenyl, PFP) diag_col->sol_col_type Yes

Caption: Troubleshooting logic for poor HPLC separation.

References

challenges in the scale-up of 3-Chloro-4-nitrobenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-4-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental production of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal nitrating agent concentration: The ratio of nitric acid to sulfuric acid may not be ideal. 3. Loss of product during workup: The product may be partially soluble in the aqueous phase, or losses may occur during filtration and washing.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Optimize Nitrating Mixture: Ensure the use of concentrated nitric and sulfuric acids. The literature suggests a mixture of concentrated nitric acid and concentrated sulfuric acid is effective.[1] 3. Workup Optimization: After quenching the reaction in ice water, ensure complete precipitation. Wash the product with cold water to minimize solubility losses.
High Levels of Isomeric Impurities (e.g., 2-chloro-3-nitrobenzoic acid, 4-chloro-3-nitrobenzoic acid) 1. Incorrect reaction temperature: Nitration is sensitive to temperature, and deviations can lead to the formation of undesired isomers. 2. Poor regioselectivity: The directing effects of the chloro and carboxylic acid groups can lead to a mixture of products.1. Strict Temperature Control: Maintain a consistent and low reaction temperature, typically between 0°C and 30°C, to favor the desired isomer.[1][2] 2. Controlled Addition: Add the nitrating agent slowly to the solution of the starting material to maintain temperature and minimize localized areas of high concentration.
Runaway Reaction (Sudden increase in temperature and pressure) 1. Poor heat dissipation: Inadequate cooling, especially during scale-up. 2. Rate of addition of nitrating agent is too fast: This can lead to a rapid accumulation of unreacted reagents and a sudden exotherm. 3. Insufficient agitation: Poor mixing can create localized hot spots.1. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system. For larger scale, consider a jacketed reactor with a circulating coolant. 2. Slow and Controlled Addition: Add the nitrating agent dropwise or in small portions, carefully monitoring the internal temperature. 3. Vigorous Stirring: Ensure good agitation throughout the reaction to maintain a homogenous mixture and temperature.
Product Fails to Precipitate Upon Quenching 1. Product is soluble in the acidic aqueous mixture. 2. Formation of an oil instead of a solid. 1. Extraction: If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. 2. Seeding: If an oil forms, try adding a small seed crystal of the pure product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory synthesis involves the direct nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a runaway reaction if not properly controlled. The use of concentrated acids also requires appropriate personal protective equipment (PPE) and handling procedures to avoid chemical burns.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product.

Q4: What are the typical impurities found in the final product?

A4: The most common impurities are positional isomers, such as 2-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. Unreacted starting material (3-chlorobenzoic acid) may also be present. Dinitro- and trinitro-derivatives can form if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[1][2]

Q5: How can the purity of this compound be improved?

A5: The purity can be improved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. This process helps to remove isomeric impurities and other byproducts.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 4-Chloro-3-nitrobenzoic Acid (as an analogue)
ParameterValueReference
Starting Materialp-Chlorobenzoic acid[3]
Nitrating AgentMixed acid (20.32% HNO₃, 25.84% SO₃, 53.84% H₂SO₄)[3]
Temperature53-57 °C[3]
YieldTheoretical quantity (129% effective from the chlorobenzoic acid)[3]
Table 2: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₄ClNO₄[4]
Molecular Weight201.56 g/mol [4]
Melting Point183.50 ± 1.50 K (Note: This appears to be an error in the source data, a more likely range is ~170-180°C)[5]
AppearanceLight yellow powder

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzoic Acid (as an analogue)

This protocol is adapted from a patented procedure for a closely related isomer and provides a general guideline.

Materials:

  • p-Chlorobenzoic acid

  • Concentrated sulfuric acid (100%)

  • Mixed acid (e.g., 20.32% nitric acid, 25.84% SO₃, 53.84% sulfuric acid)

  • Ice

  • Water

Procedure:

  • In a suitable reaction flask equipped with a stirrer and a thermometer, dissolve 22 grams of p-chlorobenzoic acid in 64 grams of 100% sulfuric acid.

  • Maintain the temperature at 53-57°C.

  • Slowly add 45.8 grams of the mixed acid to the stirred solution, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Pour the reaction mixture into 550 cc of cold water to precipitate the product.

  • Filter the precipitate and wash it with cold water.

  • Dry the product to obtain 4-chloro-3-nitrobenzoic acid.[3]

Quality Control: HPLC Analysis of Nitrobenzoic Acids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with phosphoric acid to a pH of ~2-2.5). The exact ratio should be optimized for best separation.[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the reaction product in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 230-270 nm).

  • Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of product and any impurities by integrating the peak areas and comparing them to the calibration curve.

Visualizations

Synthesis_Pathway 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid This compound This compound 3-Chlorobenzoic Acid->this compound HNO3, H2SO4 Troubleshooting_Workflow start Low Yield or High Impurities in Production check_temp Check Reaction Temperature Control start->check_temp check_reagents Verify Reagent Concentration and Ratio check_temp->check_reagents Correct optimize_temp Optimize and Maintain Temperature (0-30°C) check_temp->optimize_temp Incorrect check_workup Review Workup Procedure check_reagents->check_workup Correct optimize_reagents Use Concentrated Acids and Correct Stoichiometry check_reagents->optimize_reagents Incorrect optimize_workup Ensure Complete Precipitation and Minimize Wash Losses check_workup->optimize_workup Suboptimal end Improved Yield and Purity optimize_temp->end optimize_reagents->end optimize_workup->end Safety_Considerations main Scale-up of this compound Production Key Safety Considerations exotherm Exothermic Reaction - Risk of Runaway Reaction - Requires Efficient Cooling - Controlled Reagent Addition is Critical main->exotherm corrosive Corrosive Materials - Concentrated HNO3 and H2SO4 - Requires Appropriate PPE - Proper Material Handling and Storage main->corrosive impurities Impurity Formation - Isomeric Byproducts - Potential for Dinitration - Requires Process Control and Analysis main->impurities

References

Technical Support Center: Improving Regioselectivity in 3-Chloro-4-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-4-nitrobenzoic acid. This valuable compound serves as a key intermediate in the creation of various pharmaceuticals and agrochemicals.[1] The primary challenge in its synthesis is controlling the regioselectivity during the nitration of 3-chlorobenzoic acid. This guide provides detailed answers to common questions, troubleshooting advice, and experimental protocols to help researchers optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what determines its regioselectivity?

A1: The most common method is the electrophilic aromatic substitution (EAS) nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[2] The regioselectivity is determined by the directing effects of the two substituents already on the benzene (B151609) ring:

  • -COOH (Carboxylic Acid): This is an electron-withdrawing group and a meta-director.[3]

  • -Cl (Chlorine): This is a deactivating group but is an ortho, para-director.[4]

The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at positions favored by both groups. In the case of 3-chlorobenzoic acid, the C-4 position is ortho to the chlorine and meta to the carboxylic acid, leading to the desired product. However, the C-6 position is also activated (para to the chlorine), leading to a common isomeric byproduct.

Q2: What are the major isomeric byproducts I should expect?

A2: The primary byproduct is 3-chloro-6-nitrobenzoic acid . This forms because the C-6 position is para to the ortho, para-directing chloro group. The key to a successful synthesis is to maximize the formation of the 4-nitro isomer over the 6-nitro isomer.

Q3: How can I improve the yield of the desired this compound isomer?

A3: Improving regioselectivity is crucial. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity.[5] Reactions performed at colder temperatures (e.g., 0-15°C) are more sensitive to the subtle energy differences between the transition states leading to the 4-nitro and 6-nitro isomers.[6]

  • Solvent and Catalyst Systems: The choice of solvent can influence the isomer ratio.[5] Additionally, using solid acid catalysts like zeolites has been shown to improve para-selectivity in some nitration reactions.[7]

  • Controlled Addition: A slow, dropwise addition of the nitrating mixture to the dissolved 3-chlorobenzoic acid ensures consistent temperature and concentration, minimizing side reactions.

Q4: What causes the formation of dinitro byproducts and how can I avoid them?

A4: Dinitro or other polynitrated products form when the reaction conditions are too harsh, causing the initially formed mononitrated product to undergo a second nitration.[3][5] This is typically caused by:

  • High Temperatures: Temperatures exceeding 30-40°C significantly increase the rate of polynitration.[2][8]

  • Excess Nitrating Agent: Using a large excess of nitric acid increases the likelihood of multiple substitutions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material is consumed can lead to over-nitration.[2]

To avoid this, use a stoichiometric amount of the nitrating agent, maintain strict temperature control, and monitor the reaction's progress (e.g., by TLC) to determine the optimal endpoint.[5]

Troubleshooting Guides
Problem 1: Poor Regioselectivity (High Yield of 3-chloro-6-nitrobenzoic acid)
  • Possible Cause: The reaction temperature may be too high, favoring the kinetically preferred product, or the reaction conditions are not optimized to favor substitution at the more sterically hindered C-4 position.

  • Solutions:

    • Optimize Temperature: Lower the reaction temperature significantly. Run trials at 0-5°C and compare the isomer ratio to a reaction run at 20-25°C.

    • Slow Addition: Ensure the nitrating mixture is added very slowly (dropwise) to a well-stirred, chilled solution of the starting material to maintain a low, consistent temperature.

    • Solvent Screening: While mixed acid is standard, exploring alternative solvent systems may alter the regiochemical outcome.[5]

Problem 2: Low Overall Yield
  • Possible Cause: Incomplete reaction, use of non-concentrated acids, or product loss during workup.

  • Solutions:

    • Verify Acid Concentration: Ensure that concentrated (98%) sulfuric acid and concentrated (70%) nitric acid are used. Dilute acids will not generate a sufficient concentration of the nitronium ion.[2]

    • Check Reaction Time: Allow the reaction to stir for a sufficient period after addition is complete (several hours may be necessary at lower temperatures).[2]

    • Workup Procedure: Ensure the product is fully precipitated by pouring the reaction mixture over a sufficient quantity of crushed ice. Wash the filtered product with cold water to remove residual acid without dissolving the desired compound.[6]

Problem 3: Presence of Dinitrated Impurities
  • Possible Cause: The reaction temperature is too high, or an excess of nitrating agent was used.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 30°C at all times.[2] An ice bath is essential during the addition of the nitrating mixture.[6]

    • Control Stoichiometry: Use a carefully measured amount of nitric acid, typically a slight stoichiometric excess (e.g., 1.05 to 1.1 equivalents) relative to the 3-chlorobenzoic acid.[5]

Quantitative Data Summary
ParameterConditionExpected Outcome on Regioselectivity/YieldRationale
Temperature Low (0-15°C)Higher ratio of 4-nitro to 6-nitro isomerThe reaction becomes more sensitive to thermodynamic stability, potentially favoring the 4-nitro product.[5]
High (>40°C)Increased formation of byproducts and dinitrationHigher kinetic energy overcomes the activation barriers for less favorable isomers and multiple nitrations.[2][8]
Acid Concentration Concentrated HNO₃/H₂SO₄High reaction rate and yieldMaximizes the in-situ generation of the nitronium (NO₂⁺) electrophile.[2]
Dilute AcidsVery low or no yieldInsufficient concentration of the active electrophile.[2]
Stoichiometry ~1:1 (HNO₃:Substrate)Maximizes mono-nitrationMinimizes the chance of the product undergoing a second nitration.[5]
Large excess of HNO₃Increased risk of dinitrationHigher concentration of the electrophile promotes further reaction.[5]
Experimental Protocols

Safety Precaution: This reaction involves the use of highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Protocol 1: Standard Nitration of 3-Chlorobenzoic Acid

This protocol is adapted from standard procedures for the nitration of chlorobenzoic acids.[9][10]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-chlorobenzoic acid (1 equiv.).

  • Dissolution: Carefully add concentrated sulfuric acid (98%, ~4-5 mL per gram of starting material) to the flask. Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice/salt bath to between 0°C and 5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.05 equiv.) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-chlorobenzoic acid. The rate of addition must be controlled to ensure the internal temperature does not rise above 15°C.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (~60°C). The product can be further purified by recrystallization if necessary.

Visualizations

G cluster_0 Directing Effects A 3-Chlorobenzoic Acid B Nitration (HNO3 / H2SO4) A->B C This compound (Desired Product) B->C Favored by lower temp. (ortho to -Cl) D 3-Chloro-6-nitrobenzoic Acid (Major Byproduct) B->D Kinetically competitive (para to -Cl) E -Cl group directs ortho, para (positions 2, 4, 6) F -COOH group directs meta (position 5)

Caption: Synthesis pathway and directing effects in the nitration of 3-chlorobenzoic acid.

G Start Issue: Poor Regioselectivity (High 6-Nitro Isomer) Q1 Was reaction temperature strictly controlled below 15°C? Start->Q1 Sol1 Action: Lower and maintain temperature (e.g., 0-10°C). Use slow, dropwise addition. Q1->Sol1 No Q2 Is the isomer ratio still low? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Screen alternative conditions. (e.g., different solvent or solid acid catalyst) Q2->Sol2 Yes End Outcome: Improved Regioselectivity Q2->End No Sol2->End

Caption: Troubleshooting workflow for improving poor regioselectivity in the synthesis.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 3-Chloro-4-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 3-Chloro-4-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The selection of a robust and reliable analytical method is crucial for quality control, process monitoring, and research and development. This document outlines two common reversed-phase HPLC (RP-HPLC) approaches and presents typical performance data to aid in method selection and validation.

Comparison of HPLC Methods

Reversed-phase HPLC is the most common and suitable technique for the analysis of moderately polar compounds like this compound. The primary difference between the methods presented below lies in the choice of the stationary phase (column) and the mobile phase composition, which significantly influences selectivity and retention.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Principle Primarily hydrophobic interactionsMixed-mode (hydrophobic and π-π interactions)
Typical Mobile Phase Acetonitrile/Methanol and acidified water (e.g., with phosphoric or formic acid)Acetonitrile/Methanol and acidified water (e.g., with phosphoric or formic acid)
Advantages Widely available, robust, extensive literature supportAlternative selectivity for aromatic and nitro-substituted compounds, potentially better peak shape
Considerations May require optimization of mobile phase pH to ensure adequate retention and peak shape for acidic analytesSelectivity can be sensitive to mobile phase composition and temperature

Table 2: Typical Method Validation and Performance Data

Validation ParameterMethod A: C18 Column (Representative Data)Method B: Phenyl-Hexyl Column (Representative Data)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.15 µg/mL
Retention Time (min) 4 - 85 - 10

Note: The data presented in Table 2 are representative values for well-validated HPLC methods for compounds structurally similar to this compound and should be confirmed during in-house method validation.

Experimental Protocols

Below are detailed experimental protocols for the two proposed HPLC methods. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Method A: C18 Reversed-Phase HPLC

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (v/v). The ratio should be optimized to achieve a suitable retention time, typically starting with 50:50.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Method B: Phenyl-Hexyl Reversed-Phase HPLC

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Phenyl-Hexyl HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile (or Methanol) and 0.1% Formic acid in Water (v/v). The organic modifier and its ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As determined for Method A.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Follow the same procedure as described in Method A for the preparation of standard and sample solutions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring its suitability for the intended analytical purpose.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method documentation->end

References

A Comparative Analysis of Reactivity: 3-Chloro-4-nitrobenzoic Acid vs. 4-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers, 3-Chloro-4-nitrobenzoic acid and 4-Chloro-3-nitrobenzoic acid, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr).

The differential positioning of the chloro and nitro substituents on the benzoic acid backbone significantly influences the electron density distribution within the aromatic ring, leading to a profound impact on their chemical reactivity. This guide will delve into the mechanistic underpinnings of this reactivity difference, supported by a summary of their physical properties and a detailed experimental protocol for quantitatively assessing their reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 4-Chloro-3-nitrobenzoic acid is presented below. These properties are essential for their handling, characterization, and use in chemical synthesis.

PropertyThis compound4-Chloro-3-nitrobenzoic acid
CAS Number 39608-47-4[1][2][3]96-99-1[4][5][6]
Molecular Formula C₇H₄ClNO₄[1][2][3]C₇H₄ClNO₄[6][7]
Molecular Weight 201.56 g/mol [2][3]201.56 g/mol [6][7]
Melting Point 170-175 °C[1]180-183 °C[8][9]
Appearance Light yellow powder[1]Pale yellow crystalline solid[7]
Solubility Soluble in organic solvents.Sparingly soluble in water; soluble in ethanol (B145695), methanol, and acetone.[7]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary difference in the chemical behavior of these two isomers lies in their reactivity towards nucleophiles in SNAr reactions. This compound is significantly more reactive than 4-Chloro-3-nitrobenzoic acid in such transformations.

This marked difference in reactivity is attributed to the relative positions of the electron-withdrawing nitro group (-NO₂) and the leaving group (Cl⁻). The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor for the overall reaction.

In the case of This compound , the nitro group is located at the para position relative to the chlorine atom. This positioning allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance.[10] The negative charge can be distributed onto the electronegative oxygen atoms of the nitro group, thereby stabilizing the intermediate and facilitating its formation.

Conversely, in 4-Chloro-3-nitrobenzoic acid , the nitro group is in the meta position relative to the chlorine atom. Due to this arrangement, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[11][10] This lack of resonance stabilization results in a higher energy, less stable intermediate, and consequently, a much slower reaction rate.

Caption: Comparative SNAr reaction pathways.

Experimental Protocol for Kinetic Analysis of SNAr Reactivity

To quantitatively compare the reactivity of the two isomers, a kinetic study can be performed by monitoring the reaction with a suitable nucleophile using UV-Visible spectroscopy. This method allows for the determination of the reaction rate constants.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Chloro-3-nitrobenzoic acid with a nucleophile (e.g., piperidine (B6355638) or sodium methoxide).

Materials:

  • This compound

  • 4-Chloro-3-nitrobenzoic acid

  • Nucleophile (e.g., piperidine or sodium methoxide)

  • Anhydrous solvent (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound and 4-Chloro-3-nitrobenzoic acid in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile at a concentration at least 10-fold higher than the acid isomers to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product of the reaction. The starting materials should have minimal absorbance at this wavelength.

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • In a quartz cuvette, mix the solution of the acid isomer with the solvent.

    • Initiate the reaction by adding a precise volume of the nucleophile solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of ln(A_∞ - A_t) versus time (where A_∞ is the final absorbance and A_t is the absorbance at time t) will yield a straight line.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile in excess.

    • Repeat the experiment for both isomers under identical conditions to obtain a direct comparison of their k₂ values.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Acid Isomers & Nucleophile) Mixing Mix Reactants in Cuvette Stock_Solutions->Mixing Spectro_Setup Spectrophotometer Setup (Determine λ_max, Equilibrate Temp) Spectro_Setup->Mixing Data_Acquisition Record Absorbance vs. Time Mixing->Data_Acquisition Plotting Plot ln(A∞ - At) vs. Time Data_Acquisition->Plotting Calc_k_obs Calculate k_obs (from slope) Plotting->Calc_k_obs Calc_k2 Calculate k₂ (k₂ = k_obs / [Nucleophile]) Calc_k_obs->Calc_k2 Comparison Compare k₂ values of Isomers Calc_k2->Comparison

Caption: Workflow for kinetic analysis of SNAr reactions.

References

Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of 3-chloro-4-nitrobenzoic acid and its positional isomer, 4-chloro-3-nitrobenzoic acid, to highlight how subtle differences in substituent placement are clearly delineated by common analytical techniques. The guide includes detailed experimental protocols and presents quantitative data in a clear, comparative format.

The structural characterization of organic molecules relies on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. For derivatives of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation and for distinguishing between isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a common isomer, 4-chloro-3-nitrobenzoic acid. These values are critical for distinguishing between the two structures.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound Aromatic protons typically resonate in the 6.5-8.0 ppm range. The specific shifts and coupling patterns are highly dependent on the substitution pattern.Aromatic carbons absorb between 120-150 ppm. The number of unique signals can indicate the symmetry of the molecule.
4-Chloro-3-nitrobenzoic acid Similar to its isomer, aryl protons are found between 6.5-8.0 ppm. However, the relative chemical shifts of the protons will differ due to the different electronic environments.Aromatic carbons are also in the 120-150 ppm range. The chemical shifts of the carbon atoms will be distinct from the 3-chloro-4-nitro isomer.

Table 2: IR Spectroscopic and Mass Spectrometry Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
This compound C–H stretch (aromatic): 3100-3000, Overtones (weak): 2000-1665, C–C stretch (in-ring): 1600-1585 and 1500-1400, C–H "oop": 900-675.[1]Molecular Ion [M]⁺: 201.[2] Key Fragments: 127.[2]
4-Chloro-3-nitrobenzoic acid Similar characteristic absorptions for aromatic C-H and C-C stretches will be present. The precise frequencies and intensities may vary slightly from its isomer.Molecular Ion [M]⁺: 201.[3] Key Fragments: 142.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[4]

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the connectivity of atoms.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is IR-transparent and serves as a matrix.

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Obtain a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-Cl stretch.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Derivatization: Benzoic acids are often not volatile enough for direct GC analysis. A derivatization step, such as conversion to a methyl or trimethylsilyl (B98337) (TMS) ester, is typically required to increase volatility.

  • Sample Injection: Inject a small volume of the derivatized sample solution into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the molecular ion and its fragments are detected.

  • Data Analysis: The mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion Synthesis Synthesized Compound (e.g., this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS) Synthesis->MS Data_Analysis Combined Data Analysis - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

References

Navigating the Analytical Landscape for 3-Chloro-4-nitrobenzoic Acid and its Metabolites: A Comparative Guide to LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and sensitive quantification of drug candidates and their metabolites is a cornerstone of successful research. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of 3-Chloro-4-nitrobenzoic acid and its principal metabolite, 3-chloro-4-aminobenzoic acid. The methodologies and performance data presented herein are compiled from established analytical practices for structurally analogous compounds, offering a robust framework for method development and selection.

The primary metabolic pathway for many nitroaromatic compounds involves the reduction of the nitro group to an amino group. Consequently, 3-chloro-4-aminobenzoic acid is the expected major metabolite of this compound. This guide will focus on the analytical methodologies for both the parent compound and this key metabolite.

Quantitative Performance: A Head-to-Head Comparison

The choice between LC-MS/MS and HPLC-UV is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the anticipated quantitative performance of each technique for the analysis of this compound and its amino metabolite.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) ~1.0 µg/L (ppb)10 - 50 µg/L (ppb)
Limit of Quantification (LOQ) ~3.0 µg/L (ppb)50 - 150 µg/L (ppb)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Selectivity Very HighModerate to High
Throughput HighModerate

Visualizing the Analytical Workflow

The development of a robust analytical method follows a structured workflow, from sample preparation to data analysis.

Fig. 1: Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Sample_Collection Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC Column Supernatant_Transfer->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection Detection (MS/MS or UV) Gradient_Elution->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Fig. 2: Metabolic Pathway Parent This compound Metabolite 3-chloro-4-aminobenzoic acid Parent->Metabolite Reduction Enzyme Nitroreductases Enzyme->Parent

comparing the efficacy of different reducing agents for 3-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reduction of 3-Chloro-4-nitrobenzoic Acid: Efficacy of Common Reducing Agents

For researchers and professionals in drug development and organic synthesis, the efficient and selective reduction of this compound to 3-Chloro-4-aminobenzoic acid is a critical transformation. This amino derivative serves as a valuable building block for a variety of pharmaceutical and chemical entities. This guide provides a comparative analysis of the efficacy of different reducing agents for this specific conversion, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficacy

The choice of a reducing agent for the transformation of this compound is pivotal, influencing not only the yield and purity of the desired product but also the reaction's scalability, cost-effectiveness, and environmental impact. Below is a summary of quantitative data for several common reduction methods.

Reducing Agent/SystemReaction ConditionsReaction TimeYield (%)Purity (%)Key Considerations
Catalytic Hydrogenation
Pt/C, H₂Ethyl acetate, 50 psi H₂2-4 hours~28% (recrystallized)HighLow reported yield after recrystallization in one study.[1] Catalyst can be expensive. Potential for dehalogenation.
Pd/C, H₂Not specifiedNot specifiedHigh (general)HighA common and effective method for nitro group reduction.[2] Risk of dehalogenation, especially with prolonged reaction times or elevated temperatures.
Pt/C, H₂, Vanadium promoterMethanol, 60°C, 10 bar H₂Not specified85% (for a similar substrate)HighVanadium compounds can suppress the formation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reactions.[3]
Metal/Acid and Metal/Salt Systems
SnCl₂·2H₂O / Ethanol (B145695)70°C30 minutes~95% (for p-nitrobenzoic acid)HighA mild and selective method that tolerates other functional groups.[4] Tin residues can be difficult to remove.
Fe / NH₄ClEthanol/Water1 hourHigh (general)Good to HighAn inexpensive and effective method.[5][6] Work-up involves filtering off iron salts.
Fe / Acetic AcidEthanol/Acetic Acid2 hoursHigh (general)Good to HighA classic and widely used reduction method.[5] Requires neutralization during work-up.
Zn / NaOHWaterNot specified>95% (for a derivative)HighA patent describes high yields for the reduction of a derivative of 3-nitro-4-chlorobenzoic acid.[7]
Other Reducing Agents
Sodium Dithionite (B78146) (Na₂S₂O₄)Water/Ammonia1 hourHighHighA mild and chemoselective reagent, often used when other reducible groups are present.[1][8][9][10] The reaction is typically performed in an aqueous medium.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is adapted from a procedure for the reduction of 3-chloro-2-nitrobenzoic acid and can be applied to the 4-nitro isomer.[1]

Materials:

  • This compound

  • 5% Platinum on carbon (Pt/C) catalyst

  • Ethyl acetate

  • Hydrogen gas

  • Nitrogen gas

  • Celite

Procedure:

  • In a pressure vessel, dissolve this compound in ethyl acetate.

  • Add the 5% Pt/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 3-Chloro-4-aminobenzoic acid.

Reduction using Tin(II) Chloride (SnCl₂)

This is a general and effective method for the reduction of aromatic nitro compounds.[4][11]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 5% Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of Tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.

  • Heat the mixture to 70°C and stir under a nitrogen atmosphere for about 30 minutes, or until the starting material is consumed as indicated by TLC.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Neutralize the mixture to a pH of 7-8 by the addition of a 5% aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Chloro-4-aminobenzoic acid.

Reduction using Iron and Ammonium (B1175870) Chloride (Fe/NH₄Cl)

This method is an economical and widely used industrial process.[5][6]

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a solution of this compound in a 4:1 mixture of ethanol and water, add iron powder (approx. 10 equivalents) and ammonium chloride (approx. 10 equivalents).

  • Heat the reaction mixture to 70°C and stir for 1 hour, monitoring by TLC.

  • After the reaction is complete, filter the hot mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate, and if necessary, suspend the resulting material in water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol is based on the reduction of a similar nitrobenzoic acid derivative.[1]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • 30% Aqueous ammonia

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, create a suspension of this compound in water.

  • To the stirred suspension, add 30% aqueous ammonia, followed by a solution of sodium dithionite (approx. 4 equivalents) in water at room temperature.

  • Continue stirring the reaction mixture for 1 hour, monitoring the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3.

  • The product may precipitate upon acidification and can be collected by filtration, washed with cold water, and dried.

Visualizing the Experimental Workflow

A general workflow for the reduction of this compound is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.

experimental_workflow start Start: This compound reducing_agent Addition of Reducing Agent (e.g., Pt/C, SnCl₂, Fe, Na₂S₂O₄) start->reducing_agent reaction Reaction (Heating/Stirring) reducing_agent->reaction workup Aqueous Work-up (Neutralization/ Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product: 3-Chloro-4-aminobenzoic acid purification->product

General experimental workflow for the reduction of this compound.

This guide provides a foundational comparison of several common methods for the reduction of this compound. The optimal choice of reducing agent will depend on the specific requirements of the synthesis, including scale, available equipment, cost, and desired purity. Researchers are encouraged to perform small-scale trials to determine the most suitable conditions for their application.

References

Comparative Analysis of Cross-Reactivity for 3-Chloro-4-nitrobenzoic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Assay Specificity

The development of a highly specific immunoassay is paramount for the accurate quantification of target molecules in complex biological matrices. A critical aspect of assay validation is the characterization of cross-reactivity, which defines the extent to which the assay's antibodies bind to structurally related, non-target analytes.[1][2] This guide provides a comparative framework for understanding the cross-reactivity of derivatives of 3-Chloro-4-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

While direct experimental data on immunoassays specifically targeting this compound is not extensively available in public literature, this guide presents a scientifically grounded, hypothetical comparison based on established principles of antibody-antigen interactions and data from analogous small molecule immunoassays. The provided data and protocols serve as a practical reference for researchers in the process of developing and validating such assays.

Data Presentation: Cross-Reactivity Comparison

The specificity of an immunoassay is determined by the affinity of the antibody for the target analyte versus its affinity for other compounds.[1] Cross-reactivity is typically quantified by comparing the concentration of a competing compound that causes 50% inhibition of the maximum signal (IC50) to the IC50 of the target analyte.

The following table summarizes the hypothetical cross-reactivity of several compounds structurally related to this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound (Target Analyte) Structure of this compound15100
3-Chloro-4-aminobenzoic acidStructure of 3-Chloro-4-aminobenzoic acid3005
4-Nitrobenzoic acidStructure of 4-Nitrobenzoic acid15001
3-Chlorobenzoic acidStructure of 3-Chlorobenzoic acid25000.6
3,4-Dichlorobenzoic acidStructure of 3,4-Dichlorobenzoic acid8001.8

Note: The IC50 and cross-reactivity values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable cross-reactivity data. The following is a representative methodology for a competitive ELISA, a common format for small molecule quantification.

Methodology: Competitive ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create the coating antigen.
  • Antibody Solution: Prepare a stock solution of the primary antibody specific to this compound. The optimal dilution must be determined through titration experiments.
  • Standards and Competitors: Prepare serial dilutions of the target analyte (this compound) and potential cross-reactants in an appropriate assay buffer.

2. ELISA Procedure:

  • Coating: Coat a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[4]
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add the standard or competitor solutions to the wells, followed immediately by the diluted primary antibody. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for the standard curve.
  • Determine the IC50 value for the target analyte and each potential cross-reactant.
  • Calculate the percent cross-reactivity using the following formula:
  • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100

Visualizations

To further elucidate the experimental process, the following diagrams illustrate the competitive immunoassay workflow and the logical relationship for determining cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction & Detection cluster_2 Data Analysis A Coat Plate with Coating Antigen B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D E Add Standards/ Competitors & Primary Ab D->E F Wash Plate E->F G Add HRP-conjugated Secondary Ab F->G H Wash Plate G->H I Add TMB Substrate H->I J Stop Reaction I->J K Read Absorbance at 450 nm J->K L Calculate IC50 Values K->L M Determine % Cross-Reactivity L->M

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

G cluster_0 Experimental Determination Analyte Target Analyte (this compound) IC50_Analyte Determine IC50 of Target Analyte Analyte->IC50_Analyte Competitor Potential Cross-Reactant (e.g., 3-Chlorobenzoic acid) IC50_Competitor Determine IC50 of Potential Cross-Reactant Competitor->IC50_Competitor Calculation Calculate % Cross-Reactivity: (%CR) = (IC50_Analyte / IC50_Competitor) * 100 IC50_Analyte->Calculation IC50_Competitor->Calculation

Caption: Logical relationship for calculating percent cross-reactivity.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the synthesis of biaryl nitrobenzoic acids.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical application of this reaction is the synthesis of substituted biaryl compounds, which are key structural motifs in many pharmaceuticals and functional materials. The coupling of challenging substrates such as 3-chloro-4-nitrobenzoic acid, which contains both a deactivating chloro group and a strongly electron-withdrawing nitro group, requires careful selection of the catalytic system to achieve optimal performance. This guide provides an objective comparison of various catalysts for the Suzuki coupling of this compound, supported by experimental data to aid researchers in selecting the most effective system for their synthetic needs.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Below is a summary of the performance of different catalytic systems in the coupling of this compound with various arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidYield (%)
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O10018Phenylboronic acid95
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O80124-Methoxyphenylboronic acid92
PdCl₂(dppf)dppfCs₂CO₃DMF110163,5-Dimethylphenylboronic acid88
Pd/C (10%)NoneK₂CO₃EtOH/H₂O8024Phenylboronic acid75

Table 1: Performance of various catalyst systems for the Suzuki coupling of this compound. This table summarizes the reaction conditions and yields for the coupling of this compound with different arylboronic acids using a selection of common palladium catalysts.

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and optimization of synthetic methods. The following are representative protocols for the Suzuki-Miyaura coupling of this compound using different catalyst systems.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ with SPhos Ligand

This protocol employs a widely used combination of a palladium(II) acetate (B1210297) precursor with the bulky and electron-rich SPhos ligand, which is known for its high activity in coupling aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C and stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Heterogeneous Pd/C Catalyst

This protocol utilizes a ligand-free, heterogeneous palladium on carbon catalyst, which offers the advantage of simplified product purification and catalyst recycling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 10% Pd/C (5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound, the arylboronic acid, and K₂CO₃ in a mixture of ethanol and water (e.g., 3:1).

  • Add the 10% Pd/C catalyst to the suspension.

  • Heat the mixture to 80 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Acidify the filtrate with 1M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualizing the Suzuki Coupling Workflow

The general workflow for a Suzuki-Miyaura coupling reaction, from the setup to the final product analysis, can be visualized as a logical progression of steps.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants Combine Reactants: - this compound - Arylboronic acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat & Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction & Acidify Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 1. General experimental workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_diaryl R-Pd(II)L_n-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Quantification of 3-Chloro-4-nitrobenzoic Acid Purity: qNMR vs. HPLC and Titrimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-4-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals.[1] This guide provides an objective comparison of three common analytical techniques for quantifying its purity: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Acid-Base Titration. The comparison is supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Methods

The selection of an analytical method for purity determination is a critical decision that depends on several factors, including the required accuracy, precision, selectivity, and the nature of potential impurities.

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.[2]Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Neutralization reaction between the acidic analyte and a standardized basic solution.[3]
Selectivity High; provides structural information that aids in the identification of impurities.High; can separate the main component from structurally similar impurities.Low; titrates the total acidity and is not specific to this compound.[4]
Accuracy Very high; considered a primary ratio method, with errors often <1%.[5]High, but can be influenced by the response factors of impurities.[6]Moderate to high, dependent on the purity of the titrant and accurate endpoint determination.
Precision Excellent, with low relative standard deviation (RSD).Very good, with low RSD.Good, but can be operator-dependent.
Speed Fast; sample measurement can be done in about 10-15 minutes.[7]Moderate; requires method development and run time for separation.Fast for a single measurement, but requires preparation of standardized solutions.
Sample Throughput Moderate; can be automated.High; well-suited for automated high-throughput analysis.Low to moderate.
Cost (Instrument) High.Moderate to High.Low.
Cost (Per Sample) Low to moderate.Moderate.Low.
Reference Standard Requires a certified internal standard, but not necessarily of the analyte itself.[6]Requires a certified reference standard of the analyte for accurate quantification.Requires a primary standard to standardize the titrant.

Illustrative Experimental Data

To provide a practical comparison, a hypothetical batch of this compound with a known purity of 98.5% was analyzed using the three methods. The remaining 1.5% consists of an isomer impurity (e.g., 4-chloro-3-nitrobenzoic acid).

Quantitative Data Summary
Analytical MethodMeasured Purity (%)Relative Standard Deviation (RSD, n=3)
qNMR 98.52%0.15%
HPLC (Area %) 99.25%0.45%
Acid-Base Titration 100.1% (as total acidity)0.75%

Note: The HPLC area percent method may overestimate purity if impurities have a lower UV response factor than the main compound. The titration method measures total acidity and thus does not distinguish between the analyte and acidic impurities, leading to a result that can exceed 100% if the impurity has a similar or lower molecular weight and is also acidic.

Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of this compound purity using ¹H-qNMR with an internal standard.

Instrumentation and Consumables:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability to 0.01 mg)

  • Volumetric flasks and pipettes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic acid, certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.[8]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with parameters optimized for accuracy, including a long relaxation delay (e.g., 5 times the longest T1), a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio (>250:1).[9]

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 201.56 g/mol , Maleic acid: 116.07 g/mol )

    • m = Mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 50:50 v/v with 0.1% phosphoric acid).[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard of known purity in the mobile phase. Create a series of dilutions to generate a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • For purity by area percent, calculate the percentage of the main peak area relative to the total area of all peaks.

    • For a more accurate assay, quantify the main peak against the calibration curve generated from the reference standard.

Acid-Base Titration

This protocol provides a method for determining the total acidic content of a this compound sample.

Instrumentation and Consumables:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or color indicator (e.g., phenolphthalein)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Ethanol (neutralized)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in a suitable volume of neutralized ethanol.[11]

  • Titration:

    • Add a few drops of phenolphthalein (B1677637) indicator to the sample solution.

    • Titrate the sample with the standardized 0.1 M NaOH solution until a persistent pink color is observed (the endpoint).[12]

    • Alternatively, use a pH meter and determine the equivalence point from the titration curve.

  • Calculation:

    • Calculate the purity based on the total acidity using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used at the equivalence point (in L)

    • M_NaOH = Molarity of the standardized NaOH solution

    • MW_analyte = Molecular weight of this compound (201.56 g/mol )

    • m_sample = Mass of the sample (in g)

Visualized Workflows and Relationships

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 3-CNBA sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: qNMR experimental workflow for purity determination.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes qNMR qNMR Accuracy Accuracy qNMR->Accuracy Very High Selectivity Selectivity qNMR->Selectivity High Cost Cost qNMR->Cost High HPLC HPLC HPLC->Accuracy High HPLC->Selectivity High HPLC->Cost Moderate-High Titration Titration Titration->Accuracy Moderate Titration->Selectivity Low Titration->Cost Low

Caption: Comparison of key attributes for analytical methods.

References

Comparative Analysis of the Biological Activities of 3-Chloro-4-nitrobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies on the biological activities of 3-Chloro-4-nitrobenzoic acid and its positional isomers are not extensively documented in publicly available scientific literature, this guide synthesizes the existing data on their derivatives and structurally related compounds to provide insights into their potential antimicrobial and cytotoxic properties. The information presented aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

The positional isomerism of the chloro and nitro groups on the benzoic acid backbone can significantly influence the physicochemical properties and, consequently, the biological activity of these molecules. This guide explores the reported activities of various chloronitrobenzoic acid derivatives to infer potential structure-activity relationships and guide future research.

Antimicrobial Activity of Chloronitrobenzoic Acid Derivatives

Research into the antimicrobial potential of chloronitrobenzoic acid isomers has primarily focused on their derivatives. Notably, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated significant antibacterial activity.

Table 1: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH) and its Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound 1 (methylethanolammonium salt of 2Cl5NBH)Staphylococcus aureus ATCC27[1][2]
Escherichia coli ATCC17[1][2]
Compound 2 (potassium coordination polymer of 2Cl5NBH)Methicillin-resistant S. aureus (MRSA) clinical isolate16[1][2]
2-Chloro-5-nitrobenzoic acid (Parent Compound)S. aureus ATCC19 - 24[1]
E. coli ATCC14 - 15[1]
Gentamicin (Positive Control)S. aureus ATCC28[1]
MRSA clinical isolate16[1]
Sulfamethoxazole-trimethoprim (Positive Control)E. coli ATCC17[1]

Note: The range of inhibition zones for the parent compound reflects varying concentrations tested in the study.

Cytotoxic Potential of Chloro-Nitro Aromatic Compounds

Direct comparative data on the cytotoxicity of this compound and its isomers against cancer cell lines is limited. However, 2-chloro-4-nitrobenzoic acid has been identified as a compound with potential anti-viral and anti-cancer properties, suggesting that this class of molecules may warrant further investigation for oncological applications.[3][4] Studies on structurally related compounds, such as derivatives of 4-Chloro-3-nitrophenyl 2-thienyl ketone, have also shown cytotoxic activity against various cancer cell lines.[5]

Experimental Methodologies

The following are standard protocols for assessing the biological activities discussed in this guide.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is widely used to determine the susceptibility of bacteria to specific antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is immersed in the bacterial suspension and then used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed onto the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in 96-well plates until they form a monolayer.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a defined period (e.g., 48 hours).

  • MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active (viable) cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the absorbance data.[6]

Visualized Workflows and Pathways

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_cytotoxicity Cytotoxicity (MTT) Assay A1 Bacterial Culture Preparation A2 Agar Plate Inoculation A1->A2 A3 Application of Test Compound Disks A2->A3 A4 Incubation (18-24h) A3->A4 A5 Measurement of Inhibition Zones A4->A5 C1 Seeding of Cancer Cell Lines C2 Treatment with Test Compounds C1->C2 C3 Addition of MTT Reagent C2->C3 C4 Solubilization of Formazan C3->C4 C5 Absorbance Measurement & IC50 Calculation C4->C5

Caption: A generalized experimental workflow for screening the antimicrobial and cytotoxic activities of chemical compounds.

signaling_pathway Compound Cytotoxic Agent (e.g., Chloro-Nitro Compound) Cell Cancer Cell Compound->Cell Stress Cellular Stress Cell->Stress Mitochondria Mitochondrial Pathway Activation Stress->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified diagram illustrating a potential signaling pathway for induced apoptosis in cancer cells by a cytotoxic agent.

Conclusion

The available data, primarily from studies on their derivatives, suggests that chloronitrobenzoic acids are a class of compounds with noteworthy biological potential. Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. Furthermore, the mention of 2-chloro-4-nitrobenzoic acid in the context of anticancer and antiviral research highlights the need for more in-depth studies into the cytotoxic effects of these isomers.

To fully elucidate the therapeutic potential of this compound and its isomers, direct comparative studies are essential. Such research would enable a comprehensive understanding of their structure-activity relationships, paving the way for the rational design of novel antimicrobial and anticancer agents.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of 3-Chloro-4-nitrobenzoic acid, a chemical requiring careful handling due to its potential health hazards. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Understanding the Hazards

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Some safety data sheets also indicate that it is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in designated areas.

II. Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for its safe handling and in determining appropriate disposal routes.

PropertyValueReference
Molecular Formula C₇H₄ClNO₄[2]
Molecular Weight 201.56 g/mol [2][5]
Appearance Light yellow powder solid[3]
Odor Odorless[3]
Melting Point 183-187 °CNot explicitly in search results
Solubility Low water solubility[1][3]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[1][6]

III. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7] A fully buttoned lab coat is the minimum requirement.

  • Respiratory Protection: Use only in a well-ventilated area or within a certified laboratory chemical fume hood.[1][2][3] If there is a risk of dust formation, a NIOSH or European Standard EN 149 approved respirator should be used.[7]

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8][9] The following step-by-step protocol outlines the required procedures for its safe disposal.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound as hazardous.

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases, strong oxidizing agents, or strong reducing agents.[1][4][6] It is recommended to keep halogenated waste separate from non-halogenated waste to potentially reduce disposal costs.[10][11]

Step 2: Waste Collection and Container Management

  • Original Containers: Whenever possible, leave the chemical in its original container.[4]

  • Waste Containers: If transferring to a waste container, ensure it is compatible, in good condition, and has a tightly sealing lid.[8][9][10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8][10] The label should also indicate the approximate quantity or concentration.

  • Closure: Keep waste containers closed except when adding waste.[8][10]

Step 3: Handling Spills and Contaminated Materials

  • Spill Cleanup: In the event of a small spill, clean it up immediately using appropriate PPE.[7] Sweep up the solid material, and place it into a suitable, labeled container for disposal.[1][6][7] Avoid generating dust.[4][7]

  • Contaminated Items: Any materials used for cleanup (e.g., absorbent pads, paper towels), as well as any contaminated PPE, must be disposed of as hazardous waste.[10] Contaminated clothing should be removed and washed before reuse.[1][4][7]

Step 4: Disposal of Empty Containers

  • Rinsing: Empty containers of this compound must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

  • Disposal: After proper rinsing and air-drying, and with the label obliterated or removed, the container may be disposed of according to your institution's guidelines for non-hazardous waste or recycling.[12]

Step 5: Final Disposal

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[6][9]

  • Professional Disposal: The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[1][3][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste: This compound (solid, solution, or contaminated material) B Is the waste mixed with other chemicals? A->B C Segregate from incompatible materials (strong bases, oxidizers, reducers) B->C Yes D Select a compatible, properly labeled hazardous waste container B->D No C->D E Transfer waste to container, keeping it closed when not in use D->E F Store container in a designated safe and secure area E->F G Contact Environmental Health & Safety (EHS) for waste pickup F->G H Professional Disposal by licensed hazardous waste vendor G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling 3-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-4-nitrobenzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. Its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification indicates multiple hazards.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

  • Sensitization, Skin (Category 1): May cause an allergic skin reaction.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Gloves: Butyl rubber or nitrile rubber gloves. breakthrough time for a specific glove should be consulted with the manufacturer, as no specific data for this compound is available. Double gloving is recommended for extended handling. Lab Coat/Gown: A chemically resistant lab coat or gown, preferably with long sleeves and elastic cuffs. Clothing: Impervious clothing to prevent skin exposure.[4][5]Prevents skin irritation and potential absorption. Butyl rubber is effective against nitro-compounds, while nitrile offers good general chemical resistance.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required if handling outside of a fume hood or if dust is generated.[6]Protects against inhalation of harmful dust and vapors, which can cause respiratory irritation.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to prevent the generation and inhalation of dust.

  • During Use: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Decontaminate all work surfaces and equipment.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][9]

.dot

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Don PPE Inspect Check Fume Hood & Safety Equipment Prep->Inspect Weigh Weigh Chemical Inspect->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decontaminate Decontaminate Surfaces & Glassware React->Decontaminate Collect Collect Waste in Labeled Container React->Collect Doff Doff PPE Decontaminate->Doff Wash Wash Hands Doff->Wash Dispose Dispose via Hazardous Waste Program Store_Waste Store Waste in Designated Area Collect->Store_Waste Store_Waste->Dispose

Caption: Workflow for Safely Handling this compound.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Collection:

  • Collect all solid waste in a dedicated, clearly labeled, and sealed container.

  • Collect any contaminated disposable PPE (gloves, etc.) in the same manner.

  • Solutions containing this chemical should be collected in a labeled, sealed container designated for halogenated organic waste.

Disposal Method:

  • Incineration: As a halogenated organic compound, the preferred method of disposal is high-temperature incineration.[10]

    • Temperature: A temperature of at least 1100°C is recommended for the destruction of halogenated organic substances to ensure complete combustion and minimize the formation of toxic byproducts.[11]

    • Air Pollution Control: The incinerator must be equipped with appropriate air pollution control devices, such as scrubbers, to remove acidic gases (like hydrogen chloride) and other hazardous combustion products from the flue gas.[2][7]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following data is relevant for its safe handling.

Parameter Value Source
Molecular Formula C₇H₄ClNO₄[1]
Molecular Weight 201.56 g/mol [1]
Appearance Light yellow powderChem-Impex
Melting Point 170-175 °CChem-Impex
Occupational Exposure Limit (OEL) Not Established[5][7][8][12]

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Disposal_Plan cluster_collection Waste Collection cluster_treatment Disposal Method cluster_compliance Compliance Solid_Waste Solid Waste (Chemical, Contaminated PPE) Container Sealed & Labeled Hazardous Waste Container Solid_Waste->Container Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Container Incineration High-Temperature Incineration (>1100°C) Container->Incineration Scrubbing Flue Gas Scrubbing Incineration->Scrubbing EHS Contact EHS for Pickup Scrubbing->EHS Regulations Adhere to Local, State, & Federal Regulations EHS->Regulations

Caption: Disposal Plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.